Product packaging for 3-Cyclopropyl-3-oxopropanenitrile(Cat. No.:CAS No. 118431-88-2)

3-Cyclopropyl-3-oxopropanenitrile

Numéro de catalogue: B032227
Numéro CAS: 118431-88-2
Poids moléculaire: 109.13 g/mol
Clé InChI: SDARMQNRQJBGQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropyl-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B032227 3-Cyclopropyl-3-oxopropanenitrile CAS No. 118431-88-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-cyclopropyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDARMQNRQJBGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431006
Record name 3-cyclopropyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-88-2
Record name 3-cyclopropyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-cyclopropyl-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug development.[1] The document details the core chemical reaction, presents quantitative data in a structured format, outlines a detailed experimental protocol, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway: Claisen Condensation

The most prevalent and industrially applicable method for synthesizing this compound is the Claisen condensation of a cyclopropanecarboxylic acid ester with acetonitrile.[2][3][4] This reaction involves the formation of a new carbon-carbon bond through the nucleophilic attack of the acetonitrile carbanion on the carbonyl group of the ester.

The overall transformation can be represented as follows:

Cyclopropanecarboxylic acid ester + Acetonitrile → this compound

A strong base, such as sodium methoxide or sodium ethoxide, is required to deprotonate acetonitrile, forming the reactive carbanion.[2][3] The reaction equilibrium is typically driven to the product side by removing the alcohol byproduct (e.g., methanol or ethanol) via distillation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Claisen condensation of methyl cyclopropanecarboxylate and acetonitrile, as described in the cited literature.[2]

ParameterValueReference
Starting Materials
Methyl cyclopropanecarboxylate40.0 g (0.4 mol)[2]
Acetonitrile16.4 g (0.4 mol) initially, then 74 g (1.8 mol) added portionwise[2]
Sodium methoxide21.6 g (0.4 mol)[2]
Reaction Conditions
Temperature85°C initially, then increased to 90-95°C[2]
Reaction Time1 hour at 85°C, followed by distillation[2]
SolventAcetonitrile (also a reactant), Toluene (for azeotropic removal of acetonitrile)[2]
Product Information
ProductThis compound sodium salt[2]
YieldHigh conversion (ester converted apart from 2 mol %)[2]
Physical Properties of this compound
Molecular FormulaC6H7NO[5]
Molecular Weight109.13 g/mol [5]
Boiling Point124-128 °C (at 21 Torr)[1]
Density1.156 g/cm³[1]

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of the sodium salt of this compound.[2]

Materials and Equipment:

  • Four-neck round-bottom flask

  • Internal thermometer

  • Dropping funnel

  • Precision glass stirrer

  • Distillation apparatus with a separating column

  • Nitrogen gas inlet

  • Heating mantle

  • Methyl cyclopropanecarboxylate

  • Acetonitrile

  • Sodium methoxide (solid)

  • Toluene

  • Acetone

  • Glass frit filter

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a four-neck flask with 21.6 g of solid sodium methoxide (0.4 mol).

  • Initial Reagent Addition: Add a mixture of 16.4 g of acetonitrile (0.4 mol) and 40.0 g of methyl cyclopropanecarboxylate (0.4 mol) to the flask.

  • Initial Reaction: Heat the suspension to 85°C and stir for 1 hour. The mixture should become clear.

  • Distillative Removal of Methanol: Begin distilling off the methanol/acetonitrile mixture. The initial top temperature of the distillation will be around 63°C.

  • Continuous Acetonitrile Addition: As the distillation proceeds, continuously add a total of 74 g (1.8 mol) of acetonitrile to the reaction mixture. The rate of addition should match the rate of distillation to maintain a relatively constant volume.

  • Temperature Increase: During the distillation, increase the internal temperature of the reaction mixture from 90°C to 95°C. A suspension will form towards the end of the methanol/acetonitrile removal.

  • Final Distillation: Continue the distillation until almost pure acetonitrile is being distilled off, with a top temperature of approximately 80°C.

  • Reaction Monitoring: The conversion of the methyl cyclopropanecarboxylate can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction is considered complete when less than 2 mol% of the ester remains.

  • Solvent Exchange: Add 40 ml of toluene to the reaction mixture and distill off the remaining acetonitrile.

  • Product Isolation: Cool the mixture to 70°C and filter the suspension through a glass frit to collect the solid product, which is the sodium salt of this compound.

  • Washing and Drying: Wash the filter cake twice with 20 ml portions of acetone and then dry the product under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product R1 Methyl Cyclopropanecarboxylate P1 Claisen Condensation R1->P1 R2 Acetonitrile R2->P1 R3 Sodium Methoxide R3->P1 Base P2 Distillative Removal of Methanol P1->P2 Reaction Mixture P3 Workup & Isolation P2->P3 Crude Product FP This compound Sodium Salt P3->FP

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, δ ppm): 1.05-1.15 (2H, m), 1.18-1.25 (2H, m), 2.06-2.15 (1H, m), 3.64 (2H, s).[6]

Conclusion

The Claisen condensation of a cyclopropanecarboxylic acid ester with acetonitrile provides a reliable and scalable method for the synthesis of this compound. This technical guide offers a detailed protocol and relevant data to support researchers and professionals in the synthesis of this important chemical intermediate. Further optimization of reaction conditions and purification methods may be necessary depending on the desired purity and scale of the synthesis.

References

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-3-oxopropanenitrile, a versatile β-ketonitrile, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its role in the development of novel drug candidates, particularly in the context of cancer and inflammatory diseases. The information presented herein is intended to support researchers and drug development professionals in leveraging the unique chemical attributes of this compound for advanced scientific inquiry.

Physicochemical Properties

This compound is a colorless to yellow liquid or semi-solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Density 1.156 g/cm³[1]
Boiling Point 187.9 °C at 760 mmHg[1]
124-128 °C at 21 Torr[2]
Flash Point 67.4 °C[1]
pKa 9.90 ± 0.20[2]
XLogP3 0.3
Physical Form Colorless to Yellow Liquid or Semi-Solid
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H-NMR Spectroscopy

A predicted ¹H-NMR spectrum in CDCl₃ shows the following characteristic peaks:

  • δ 1.05-1.15 ppm (2H, m): Corresponds to two methylene protons of the cyclopropyl ring.[1]

  • δ 1.18-1.25 ppm (2H, m): Corresponds to the other two methylene protons of the cyclopropyl ring.[1]

  • δ 2.06-2.15 ppm (1H, m): Represents the methine proton of the cyclopropyl ring.[1]

  • δ 3.64 ppm (2H, s): A singlet corresponding to the methylene protons adjacent to the nitrile group.[1]

Infrared (IR) Spectroscopy

An experimental transmission IR spectrum is available for this compound, which is crucial for identifying its functional groups.[4] Key expected absorptions would include:

  • A sharp, medium-intensity peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch.

  • A strong absorption band around 1710 cm⁻¹ for the ketone (C=O) stretch.

  • C-H stretching vibrations for the cyclopropyl and methylene groups in the region of 2850-3000 cm⁻¹ .

Mass Spectrometry

The exact mass of this compound is 109.052763847 Da.[5] In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 109.05222.[6] Other predicted adducts include [M+H]⁺ at m/z 110.06004 and [M+Na]⁺ at m/z 132.04198.[6]

Synthesis and Reactivity

The reactivity of this compound is characteristic of β-ketonitriles, which are valuable intermediates in organic synthesis. The presence of the ketone and nitrile functional groups, along with the acidic α-protons, allows for a wide range of chemical transformations.

Role in Drug Discovery and Development

This compound is a key precursor in the synthesis of various biologically active molecules.

Precursor for Anticancer Agents

This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives that have been investigated for their potential to act against carcinogenesis in breast cancer cell lines.[2] The structural motif of this compound provides a scaffold for building more complex molecules with potential cytotoxic effects on cancer cells. While direct cytotoxicity data for the title compound on breast cancer cell lines is not available, the derivatives synthesized from it are of significant interest in oncology research.[8][9]

Intermediate for MAP Kinase Inhibitors

This compound also serves as a building block in the structure-based design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of mitogen-activated protein (MAP) kinase p38α.[2] The p38α MAP kinase signaling pathway is crucial in regulating the production of pro-inflammatory cytokines and is a key target in the development of treatments for inflammatory diseases and certain cancers.[10] The unique cyclopropyl ketone moiety can be incorporated into larger molecules designed to fit into the active site of the p38α enzyme, potentially leading to potent and selective inhibition.

Experimental Protocols

The following are generalized experimental protocols for the determination of the physicochemical and spectroscopic properties of this compound.

Melting Point Determination
  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the solid sample is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination
  • Procedure:

    • To a small test tube containing approximately 1 mL of the solvent (e.g., water, ethanol, DMSO, acetone), add a small, accurately weighed amount of this compound (e.g., 10 mg).

    • Vortex the mixture for 30 seconds.

    • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy (Liquid Film):

    • Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film.

    • Mount the plates in the spectrometer and acquire the spectrum.

  • ¹³C-NMR Spectroscopy:

    • Dissolve an appropriate amount of the sample (typically 10-50 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire the ¹³C-NMR spectrum using a high-field NMR spectrometer. The chemical shifts for sp³-hybridized carbons generally appear between 0 and 90 ppm, while sp² carbons are found between 110 and 220 ppm. Carbonyl carbons are typically observed in the 160 to 220 ppm range.[11][12]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Acetonitrile Acetonitrile Deprotonation Deprotonation Acetonitrile->Deprotonation 1. Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Deprotonation Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Acylation Acylation Cyclopropanecarbonyl Chloride->Acylation 2. Deprotonation->Acylation Forms Nitrile Anion This compound This compound Acylation->this compound

Caption: General workflow for the synthesis of this compound.

Role in p38α MAP Kinase Inhibitor Synthesis

G Role in p38α MAP Kinase Inhibitor Synthesis This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Starting Material N-pyrazole/N'-thiazole Urea Derivatives N-pyrazole/N'-thiazole Urea Derivatives Chemical Modification->N-pyrazole/N'-thiazole Urea Derivatives Synthesis p38_alpha_MAP_Kinase p38α MAP Kinase N-pyrazole/N'-thiazole Urea Derivatives->p38_alpha_MAP_Kinase Inhibition Inflammatory Response Inflammatory Response p38_alpha_MAP_Kinase->Inflammatory Response Regulates

Caption: Logical relationship of this compound in p38α inhibitor synthesis.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its physicochemical and spectroscopic properties are well-defined, providing a solid foundation for its use in complex synthetic pathways. The application of this molecule in the development of potential anticancer agents and MAP kinase inhibitors highlights its importance in medicinal chemistry. This guide provides essential technical information to facilitate further research and development involving this promising chemical entity.

References

3-Cyclopropyl-3-oxopropanenitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. Its unique structure, combining a cyclopropyl ring with a reactive β-ketonitrile moiety, makes it a key building block in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant role in the development of targeted therapies.

IUPAC Name and Chemical Structure

  • IUPAC Name: this compound[1]

  • Chemical Structure:

    The structure consists of a cyclopropane ring attached to a three-carbon chain containing a ketone and a nitrile group.

    • SMILES: C1CC1C(=O)CC#N[1]

    • InChI: InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2[1]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
Exact Mass 109.052763847 Da[1]
Density 1.156 g/cm³
Boiling Point 187.9 °C at 760 mmHg
Flash Point 67.4 °C
Physical Form Colorless to Yellow Liquid or Semi-Solid
¹H NMR Prediction (CDCl₃, δ ppm): 1.05-1.15 (m, 2H), 1.18-1.25 (m, 2H), 2.06-2.15 (m, 1H), 3.64 (s, 2H)
CAS Number 118431-88-2[1]

Experimental Protocols: Synthesis

Proposed Synthesis Route: Acylation of Acetonitrile

This protocol is based on the common laboratory synthesis of β-ketonitriles via the condensation of a nitrile with an acylating agent.

Materials:

  • Cyclopropanecarbonyl chloride

  • Acetonitrile

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of acetonitrile in anhydrous THF is prepared. The solution is cooled to a low temperature (typically -78 °C).

  • Deprotonation: A strong base, such as LDA (prepared in situ or used as a commercial solution), is added dropwise to the cooled acetonitrile solution with stirring. The base deprotonates the α-carbon of acetonitrile to form the corresponding carbanion nucleophile.

  • Acylation: Cyclopropanecarbonyl chloride is then added slowly to the reaction mixture, ensuring the temperature remains low to prevent side reactions. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Quenching and Workup: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Application in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of advanced molecular structures, particularly in the development of kinase inhibitors and anticancer agents.

Role as a Precursor to Pyrazole Derivatives: This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives. These derivatives have shown potential in inhibiting the proliferation of breast cancer cell lines. The synthesis involves the cyclization of the β-ketonitrile with a hydrazine derivative to form the pyrazole ring system. These resulting pyrazole-based compounds have been investigated for their antiproliferative effects and their ability to act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Intermediate for MAP Kinase p38α Inhibitors: The molecule also aids in the structure-based design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α. The p38 MAPK signaling pathway is activated by inflammatory cytokines and environmental stresses and plays a crucial role in cellular responses. Inhibitors of p38α are being investigated for the treatment of inflammatory diseases and potentially neurodegenerative conditions like Alzheimer's disease.

The following workflow diagram illustrates the pivotal role of this compound in the drug discovery pipeline for developing targeted kinase inhibitors.

G start This compound (Starting Material) reaction Reaction with Hydrazine Derivatives start->reaction intermediate 5-Amino Pyrazole Derivatives reaction->intermediate screening Biological Screening (Antiproliferative & Kinase Assays) intermediate->screening Candidate Inhibitors bio_target1 Target Identification (e.g., CDK2, p38α MAPK) bio_target1->screening lead_opt Lead Optimization (Structure-Activity Relationship) screening->lead_opt Hit Compounds lead_opt->screening Optimized Leads preclinical Preclinical Development lead_opt->preclinical Drug Candidate

Caption: Workflow for Drug Discovery using this compound.

References

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2) and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-Cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2), a versatile building block in medicinal chemistry. Particular focus is given to its role as a precursor for the synthesis of novel pyrazole derivatives with potential anticancer properties. This document includes detailed experimental protocols, quantitative biological data on related compounds, and visualizations of relevant signaling pathways to support further research and development.

Core Compound Properties: this compound

This compound is a key intermediate possessing a unique combination of a cyclopropyl moiety and a β-ketonitrile group, making it a valuable starting material for the synthesis of various heterocyclic compounds.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 118431-88-2[1][2][3]
Molecular Formula C₆H₇NO[1][2][3]
Molecular Weight 109.13 g/mol [1][2][3]
IUPAC Name This compound[1]
Appearance Colorless to Yellow Liquid or Semi-Solid[1]
Density 1.156 g/cm³[3][4]
Boiling Point 187.9 °C at 760 mmHg[4]
Flash Point 67.4 °C[4]
SMILES C1CC1C(=O)CC#N[2]
InChI Key SDARMQNRQJBGQE-UHFFFAOYSA-N[1]
Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard StatementCode
Toxic if swallowedH301
Toxic in contact with skinH311
Toxic if inhaledH331

Storage: Keep in a dark place, under an inert atmosphere, and store in a freezer at temperatures below -20°C.[1]

Synthesis and Derivatization

This compound serves as a crucial precursor for the synthesis of bioactive molecules, most notably 5-aminopyrazole derivatives.[5]

Experimental Protocol: Synthesis of 3-Cyclopropyl-5-amino-1H-pyrazole

This protocol is adapted from the procedure described in patent US6218418B1 for the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole from this compound.[6]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 5 g (0.046 mol) of this compound in 200 ml of ethanol.

  • To the solution, add 2.26 ml (0.046 mol) of hydrazine hydrate.

  • Maintain the solution at reflux for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-cyclopropyl-5-amino-1H-pyrazole.

Experimental Workflow: From Precursor to Bioactive Derivatives

The following diagram illustrates the general workflow from the synthesis of the core compound to the biological evaluation of its derivatives.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A Ethyl Cyclopropanecarboxylate + Acetonitrile B Claisen Condensation A->B C This compound B->C E Cyclization Reaction C->E D Hydrazine Hydrate D->E F 3-Cyclopropyl-1H-pyrazol-5-amine E->F H Nucleophilic Substitution F->H G Acid Chlorides G->H I N-substituted Pyrazole Derivatives H->I J Cell Culture (MCF-7, VERO) I->J K Antiproliferative Assays (MTT, Trypan Blue) J->K L Thymidine Incorporation Assay K->L M DNA Fragmentation Analysis L->M N IC50 Determination M->N

Workflow from synthesis to biological evaluation.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise as anticancer agents. The cyclopropyl moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.

Anticancer Activity of Pyrazole Derivatives

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antiproliferative effects against the MCF-7 breast cancer cell line and VERO normal cells.[5]

Experimental Protocols for Biological Evaluation:

  • Cell Culture: MCF-7 (human breast adenocarcinoma) and VERO (normal kidney epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Trypan Blue Exclusion Assay: Cells were treated with various concentrations of the synthesized compounds for a specified duration. The percentage of viable cells was determined by staining with trypan blue and counting using a hemocytometer.

  • MTT Assay: The metabolic activity of the cells, as an indicator of cell viability, was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

  • [³H] Thymidine Incorporation Assay: To assess DNA synthesis, cells were incubated with [³H] thymidine after treatment with the compounds. The amount of incorporated radioactivity was measured using a liquid scintillation counter.

  • DNA Fragmentation Analysis: Apoptosis induction was evaluated by extracting DNA from treated cells and analyzing its fragmentation pattern using agarose gel electrophoresis.

Quantitative Data

While specific IC₅₀ values for derivatives of this compound from the aforementioned study are not publicly available in the abstract, related compounds containing the cyclopropyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines.[7] The table below presents IC₅₀ values for a related compound, 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.

Cell LineCancer TypeIC₅₀ (µM)Reference
RKOColorectal Cancer60.70[7]
PC-3Prostate Cancer49.79[7]
HeLaCervical Cancer78.72[7]

Putative Mechanisms of Action and Signaling Pathways

The anticancer activity of pyrazole derivatives may be attributed to their interaction with key signaling pathways involved in cell proliferation and apoptosis, such as the p38 MAPK and p53 pathways.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli, including inflammatory cytokines and environmental stresses, and is involved in cell differentiation, apoptosis, and cell cycle regulation. Inhibition of p38α has been explored as a therapeutic strategy in cancer.

G stress Stress Stimuli (e.g., Cytokines, UV) mkkk MAPKKK (e.g., ASK1, TAK1) stress->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, p53, MK2) p38->substrates response Cellular Response (Apoptosis, Inflammation, Cell Cycle Arrest) substrates->response inhibitor Potential Pyrazole Derivative Inhibition inhibitor->p38

Simplified p38 MAPK signaling pathway.
p53 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. The interaction between p53 and its negative regulator, MDM2, is a key target for cancer therapy.

G stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 Activation mdm2 MDM2 p53->mdm2 Binding degradation p53 Degradation p53->degradation transcription Transcriptional Activation (e.g., p21, BAX, PUMA) p53->transcription mdm2->p53 Ubiquitination response Cellular Outcomes (Cell Cycle Arrest, Apoptosis) transcription->response inhibitor Potential Pyrazole Derivative Inhibition inhibitor->mdm2 Inhibition of p53-MDM2 Interaction

Simplified p53 signaling pathway.

Conclusion

This compound (CAS 118431-88-2) is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for the synthesis of bioactive pyrazole derivatives, particularly those with anticancer properties, makes it a compound of high interest for medicinal chemists and pharmacologists. Further investigation into the synthesis of novel derivatives and their evaluation against a broader range of cancer cell lines and molecular targets is warranted to fully explore their therapeutic potential. This technical guide provides a foundational resource to aid in these research endeavors.

References

A Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclopropyl-3-oxopropanenitrile, a versatile building block in medicinal chemistry. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and derivatization, and explores its application in the development of potential therapeutic agents, particularly as a precursor to pyrazole-based compounds.

Core Properties of this compound

This compound, with the CAS number 118431-88-2, is a β-ketonitrile featuring a cyclopropyl moiety.[1][2] Its chemical structure and properties make it a valuable intermediate in organic synthesis. The quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1][3]
CAS Number 118431-88-2[1]
IUPAC Name This compound
Density 1.156±0.06 g/cm³
Boiling Point 124-128 °C (at 21 Torr)[2]
Exact Mass 109.052763847 Da[3]
Physical Form Colorless to Yellow Liquid or Semi-Solid
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis of this compound and its subsequent conversion into a key intermediate for drug discovery.

Synthesis of this compound via Claisen-type Condensation

This protocol is a representative method for the synthesis of β-ketonitriles, adapted from procedures for analogous compounds. The Claisen condensation of an ester with a nitrile is a common and effective strategy.

Materials:

  • Ethyl cyclopropanecarboxylate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol or a suspension in an anhydrous ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acetonitrile is added dropwise to the stirred solution/suspension at a controlled temperature, typically 0 °C.

  • Ethyl cyclopropanecarboxylate is then added dropwise to the reaction mixture.

  • The reaction is allowed to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid to neutralize the base.

  • The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

This protocol describes the synthesis of a 5-aminopyrazole derivative from this compound, a key step in the development of novel antimicrobial and antiproliferative agents.[1]

Materials:

  • This compound

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethanol or acetic acid

  • Sodium acetate or another suitable base

  • Standard laboratory glassware for reflux

Procedure:

  • This compound and (4-methoxyphenyl)hydrazine hydrochloride are dissolved in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • A base, such as sodium acetate, is added to the mixture to neutralize the hydrochloride salt.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate). The layers are separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude product, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway from this compound to a substituted 5-aminopyrazole, a core structure in many biologically active compounds.

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Derivatization A This compound C 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine A->C Condensation B (4-methoxyphenyl)hydrazine B->C E Substituted Pyrazol-5-amine Benzamides (Antimicrobial/Antiproliferative Agents) C->E Acylation D Acid Chlorides D->E

Caption: Synthetic route to bioactive pyrazole derivatives.

Applications in Drug Discovery and Development

This compound is a precursor for the synthesis of various heterocyclic compounds, most notably 5-aminopyrazole derivatives. These derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities.

Research has demonstrated that novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibit potent antimicrobial and antifungal activities.[1] Furthermore, these compounds have been investigated for their antiproliferative effects against cancer cell lines.

The pyrazole scaffold is also a key component in the design of inhibitors for various protein kinases, including MAP kinase p38α. The versatility of the 5-aminopyrazole intermediate allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. The use of this compound has been noted in the synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α.

References

Spectroscopic Profile of 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclopropyl-3-oxopropanenitrile. The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents predicted Nuclear Magnetic Resonance (NMR) data, key Infrared (IR) absorption frequencies, and standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are essential for the structural elucidation and verification of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
3.64s2H-CH₂-
2.06-2.15m1H-CH- (cyclopropyl)
1.18-1.25m2H-CH₂- (cyclopropyl)
1.05-1.15m2H-CH₂- (cyclopropyl)
Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~200-210C=OKetone Carbonyl
~115-125C≡NNitrile Carbon
~40-50CH₂Methylene
~15-25CHCyclopropyl Methine
~5-15CH₂Cyclopropyl Methylene
Note: These are expected chemical shift ranges based on typical values for similar functional groups.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2250C≡NStretching
~1715C=OStretching
~2850-3000C-HStretching (Aliphatic)
Note: A transmission IR spectrum is available for viewing on SpectraBase[1]. The values presented here are characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (if required).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) using a 90° pulse.

    • Typically, 16 to 64 scans are sufficient.

  • ¹³C NMR Spectrum Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the FID using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups in this compound.

Materials and Equipment:

  • FT-IR spectrometer with a suitable detector

  • Sample holder (e.g., salt plates (NaCl or KBr) for thin film, or an ATR accessory)

  • This compound sample (a few drops if liquid, a few milligrams if solid)

  • Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).

  • Sample Analysis:

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the corresponding functional group vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a soft tissue soaked in a volatile solvent.

Structure-Spectra Correlation Diagram

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key spectroscopic signals.

G Spectroscopic Correlation for this compound mol This compound nmr NMR Spectroscopy mol->nmr ir IR Spectroscopy mol->ir h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr cn_ir C≡N Stretch ~2250 cm⁻¹ ir->cn_ir co_ir C=O Stretch ~1715 cm⁻¹ ir->co_ir ch2_h CH₂ δ ~3.64 h1_nmr->ch2_h cpr_ch_h Cyclopropyl CH δ ~2.10 h1_nmr->cpr_ch_h cpr_ch2_h Cyclopropyl CH₂ δ ~1.10-1.20 h1_nmr->cpr_ch2_h co_c C=O δ ~200-210 c13_nmr->co_c cn_c C≡N δ ~115-125 c13_nmr->cn_c ch2_c CH₂ δ ~40-50 c13_nmr->ch2_c cpr_c Cyclopropyl C δ ~5-25 c13_nmr->cpr_c

Spectroscopic data relationships for this compound.

References

The Dichotomous Reactivity of the Cyclopropyl Group in β-Ketonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclopropyl group represents a privileged scaffold, imparting desirable physicochemical properties to bioactive molecules. When incorporated into β-ketonitriles, this strained ring system introduces a fascinating dichotomy in chemical reactivity, offering pathways for both functionalization of the core molecule while retaining the cyclopropyl motif, or leveraging the ring strain for unique molecular rearrangements. This in-depth technical guide explores the reactivity of the cyclopropyl group in β-ketonitriles, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to inform synthetic strategies in drug discovery.

The inherent ring strain of the cyclopropyl group, estimated to be around 27.5 kcal/mol, makes it a reactive entity, susceptible to ring-opening reactions under various conditions. However, its presence adjacent to the electron-withdrawing ketone and nitrile functionalities in a β-ketonitrile structure modulates this reactivity. The outcome of a chemical transformation on a cyclopropyl β-ketonitrile is a delicate balance between the inherent reactivity of the three-membered ring and the diverse chemical handles offered by the β-ketonitrile moiety.

Reactions Preserving the Cyclopropyl Moiety: Heterocycle Synthesis

A significant body of research demonstrates that the β-ketonitrile functionality can undergo a variety of cyclization reactions to form valuable heterocyclic scaffolds, all while leaving the cyclopropyl group intact. This is particularly relevant in medicinal chemistry, where the cyclopropyl group is often a key pharmacophoric element.

Synthesis of Cyclopropyl-Substituted Pyrazoles

One of the most well-documented reactions of cyclopropyl β-ketonitriles is their condensation with hydrazine and its derivatives to yield substituted pyrazoles. The compound 3-cyclopropyl-3-oxopropanenitrile serves as a versatile precursor for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazoles, which are of interest in the development of novel therapeutic agents, including those with antiproliferative activity against cancer cell lines[1].

Table 1: Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazole Derivatives

EntryHydrazine DerivativeSolventReaction ConditionsProductYield (%)Reference
1Hydrazine hydrateEthanolReflux5-Amino-3-cyclopropyl-1H-pyrazoleNot Specified[1]
24-MethoxybenzylhydrazineNot SpecifiedNot Specified1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineNot Specified[1]

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazoles

To a solution of this compound in a suitable solvent such as ethanol, an equimolar amount of the corresponding hydrazine derivative is added. The reaction mixture is then heated to reflux for a period of 2 to 6 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired 5-amino-3-cyclopropyl-1H-pyrazole derivative.

dot graph "synthesis_of_cyclopropyl_pyrazoles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"Cyclopropyl_beta_Ketonitrile" [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hydrazine" [label="Hydrazine (R-NHNH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyrazole" [label="5-Amino-3-cyclopropyl-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cyclopropyl_beta_Ketonitrile" -> "Reaction"; "Hydrazine" -> "Reaction"; "Reaction" -> "Pyrazole"; } Caption: Synthesis of cyclopropyl-substituted pyrazoles.

Reactions Involving the Cyclopropyl Ring: Ring-Opening and Rearrangements

While the cyclopropyl group can remain passive in many reactions of the β-ketonitrile moiety, its inherent strain can be exploited under specific conditions to induce ring-opening, leading to the formation of linear or different cyclic structures. This reactivity opens avenues for the synthesis of diverse molecular scaffolds that are not readily accessible through other synthetic routes.

Reductive Cleavage of the Cyclopropyl Ring

The reduction of cyclopropyl ketones can lead to ring-opening, with the regioselectivity of the cleavage being influenced by steric and electronic factors. While specific studies on the reductive cleavage of cyclopropyl β-ketonitriles are limited, the behavior of analogous cyclopropyl ketones provides valuable insights. For instance, the reduction of acetylcyclopropanes with dissolving metals like lithium in liquid ammonia can proceed via a two-electron process, leading to the formation of a carbanion intermediate that subsequently undergoes ring-opening. The direction of ring cleavage is dictated by the stability of the resulting carbanion.

dot graph "reductive_cleavage" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"Cyclopropyl_Ketone" [label="Cyclopropyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reduction" [label="Reduction\n(e.g., Li/NH3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical_Anion" [label="Radical Anion", fillcolor="#FBBC05", fontcolor="#202124"]; "Dianion" [label="Dianion", fillcolor="#FBBC05", fontcolor="#202124"]; "Ring_Opened_Product" [label="Ring-Opened Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cyclopropyl_Ketone" -> "Reduction"; "Reduction" -> "Radical_Anion" -> "Dianion" -> "Ring_Opened_Product"; } Caption: Reductive ring-opening of a cyclopropyl ketone.

The Interplay of Reactivity: Future Directions

The dual reactivity of cyclopropyl β-ketonitriles presents a fertile ground for synthetic exploration. Key areas for future investigation include:

  • Gewald Reaction: Investigating the Gewald reaction of this compound with elemental sulfur and an active methylene compound could lead to the synthesis of novel 2-aminothiophenes bearing a cyclopropyl substituent. The reaction conditions would need to be carefully optimized to favor the desired cyclization over potential ring-opening of the cyclopropyl group.

  • Thorpe-Ziegler Reaction: The intramolecular Thorpe-Ziegler reaction of dinitriles containing a cyclopropyl ketone moiety could provide access to unique bicyclic systems. The influence of the cyclopropyl group on the feasibility and outcome of this cyclization is an area ripe for exploration.

  • Reduction of the Ketone: Selective reduction of the ketone functionality in this compound to a hydroxyl group without affecting the nitrile or the cyclopropyl ring would yield a valuable chiral building block. Enzymatic reductions could offer a high degree of stereoselectivity.

  • Michael Addition: The active methylene group in cyclopropyl β-ketonitriles can potentially act as a Michael donor in conjugate additions to α,β-unsaturated compounds, allowing for the construction of more complex carbon skeletons.

Conclusion

The reactivity of the cyclopropyl group in β-ketonitriles is a nuanced and multifaceted area of organic chemistry with significant implications for drug discovery. By understanding the factors that govern whether the cyclopropyl ring remains a stable substituent or participates in ring-opening reactions, medicinal chemists can strategically design and synthesize novel molecular architectures with enhanced therapeutic potential. The reactions and protocols outlined in this guide provide a foundational understanding for harnessing the unique chemical properties of this versatile scaffold. Further exploration into the reactivity of these bifunctional molecules will undoubtedly unlock new avenues for the development of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to the Discovery and History of Cyclopropyl Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl nitriles, particularly the parent compound cyclopropanecarbonitrile, represent a cornerstone in modern organic and medicinal chemistry. The unique electronic and steric properties imparted by the strained three-membered ring, combined with the versatile reactivity of the nitrile group, have established this moiety as a valuable building block in the synthesis of complex molecules. Its incorporation into pharmaceutical and agrochemical candidates often leads to significant improvements in metabolic stability, potency, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical evolution of cyclopropyl nitriles, detailing the progression of synthetic methodologies from classical intramolecular cyclizations to modern catalytic strategies. It includes detailed experimental protocols for key transformations, quantitative data on physical and chemical properties, and visual diagrams of synthetic pathways to serve as a resource for researchers in the field.

Introduction: The Significance of the Cyclopropyl Nitrile Moiety

The cyclopropyl group is a fascinating structural motif in organic chemistry. The inherent ring strain leads to C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1] When appended to a nitrile group, these features create a molecule with a unique combination of stability and reactivity.

In the context of drug discovery, the cyclopropyl ring is frequently employed as a "metabolic blocker." Its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug candidate's half-life.[2] Furthermore, the rigid conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its potency and reducing off-target effects by minimizing entropically unfavorable binding to receptors.[1][3] The nitrile group itself is a versatile functional handle, capable of being transformed into amines, carboxylic acids, amides, and ketones, making cyclopropyl nitriles key intermediates in synthetic campaigns.[4]

Historical Perspective: The Discovery and Early Synthesis

The first preparations of cyclopropyl nitrile (cyclopropanecarbonitrile) emerged from the study of intramolecular cyclization reactions. The most notable early method involves the treatment of γ-chlorobutyronitrile with a strong base.[5][6] This classical approach, detailed in Organic Syntheses, relies on the deprotonation of the carbon alpha to the nitrile, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction.

Early protocols described the repeated distillation of γ-chlorobutyronitrile over powdered potassium hydroxide.[5] A significant contribution, which formed the basis of a well-documented procedure, was made by M. J. Schlatter, utilizing sodium amide in liquid ammonia as the base.[5][7] These pioneering efforts, while effective, often required harsh conditions and could result in variable yields. The general principle of intramolecular cyclization of a γ-halobutyronitrile remains a fundamental concept in the synthesis of this class of compounds.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of cyclopropyl nitriles has evolved significantly, with modern methods offering higher yields, milder conditions, and broader substrate scopes.

Classical Intramolecular Cyclization

This foundational method involves the base-induced cyclization of γ-halobutyronitriles. The reaction proceeds via an intramolecular nucleophilic substitution, where the carbanion generated adjacent to the nitrile group displaces a halide at the γ-position.

G cluster_0 Classical Synthesis of Cyclopropyl Nitrile start γ-Chlorobutyronitrile intermediate Carbanion Intermediate start->intermediate Deprotonation base Strong Base (e.g., NaOH, NaNH2) product Cyclopropyl Nitrile intermediate->product Intramolecular SN2 Cyclization hcl HCl intermediate->hcl Elimination of Cl-

Caption: Classical synthesis via intramolecular cyclization.

Methylene Transfer Reactions (Corey-Chaykovsky Reaction)

A significant advancement was the application of the Corey-Chaykovsky reaction, which allows for the cyclopropanation of α,β-unsaturated nitriles like acrylonitrile.[8] This method utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated in situ from a sulfoxonium salt and a strong base.[9] The ylide performs a conjugate addition to the acrylonitrile, followed by an intramolecular ring-closure to form the cyclopropane ring, displacing dimethyl sulfoxide (DMSO).[10] This approach provides a direct route to cyclopropyl nitriles from readily available starting materials and has been adapted for industrial-scale synthesis with yields reported to be over 90%.[11]

G cluster_0 Corey-Chaykovsky Reaction Workflow start Acrylonitrile + Sulfur Ylide Reagent step1 1,4-Conjugate Addition start->step1 intermediate Zwitterionic Enolate Intermediate step1->intermediate step2 Intramolecular SN2 Cyclization intermediate->step2 product Cyclopropyl Nitrile + DMSO step2->product

Caption: Workflow for the Corey-Chaykovsky reaction.

Modern Catalytic Approaches

The advent of transition-metal catalysis has opened new avenues for synthesizing functionalized cyclopropyl nitriles. Palladium-catalyzed α-arylation allows for the direct coupling of cyclopropyl nitrile with aryl bromides, providing a single-step route to valuable 1-aryl-1-cyclopropanecarbonitriles.[12][13] This method is crucial for drug discovery programs, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.[14][15] Other catalytic methods, including those using rhodium and cobalt, have also been developed for various cyclopropanation reactions.[16]

Physicochemical and Spectroscopic Properties

Cyclopropanecarbonitrile is a colorless liquid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical and Spectroscopic Properties of Cyclopropanecarbonitrile

Property Value Reference(s)
Molecular Formula C₄H₅N [17][18]
Molar Mass 67.09 g/mol [17][19]
Boiling Point 135 °C (at 760 mmHg) [20]
Density 0.911 g/mL at 25 °C [17]
Refractive Index (n20/D) 1.421 [20]
Appearance Colorless liquid [19]
IR Spectroscopy (cm⁻¹) C≡N stretch: ~2240 [21]
C-H stretch (ring): ~3010, 3090 [21]

| Mass Spectrum (m/z) | 67 (M+), 66, 41, 39 |[22] |

Key Chemical Transformations

The synthetic utility of cyclopropyl nitriles stems from the reactivity of the nitrile group, which can be converted into several other key functional groups.

  • Hydrolysis: Under acidic or basic conditions, cyclopropyl nitrile can be hydrolyzed to form cyclopropanecarboxylic acid, a valuable synthetic intermediate in its own right.[23][24]

  • Reduction: The nitrile can be reduced to a primary amine (cyclopropylmethanamine) using strong reducing agents like LiAlH₄.

  • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis yields cyclopropyl ketones.

G CPN Cyclopropyl Nitrile Acid Cyclopropanecarboxylic Acid CPN->Acid Hydrolysis (H3O+ or OH-) Amine Cyclopropylmethanamine CPN->Amine Reduction (e.g., LiAlH4) Ketone Cyclopropyl Ketone CPN->Ketone 1. Grignard (R-MgX) 2. H3O+

Caption: Synthetic utility of cyclopropyl nitrile.

Applications in Medicinal Chemistry and Agrochemicals

The cyclopropyl nitrile motif and its derivatives are found in numerous biologically active compounds.

  • Pharmaceuticals: It is a key intermediate in the synthesis of the antiplatelet drug Prasugrel .[25] The drug Saxagliptin , a DPP-4 inhibitor for type 2 diabetes, contains a cyclopropyl-fused cyanopyrrolidine core, which enhances its stability and pharmacokinetic profile compared to earlier analogs.[26]

  • Agrochemicals: Cyclopropyl nitrile is a precursor for various thiourea-based herbicides.[25]

The unique properties of the cyclopropyl ring make it an attractive component for medicinal chemists seeking to optimize lead compounds by improving metabolic stability, increasing brain permeability, and enhancing potency.[1][3]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of Cyclopropyl Nitrile from γ-Chlorobutyronitrile

(Based on the procedure by M. J. Schlatter in Organic Syntheses)[5]

Materials:

  • γ-Chlorobutyronitrile (1 mole)

  • Sodium amide (NaNH₂) (prepared in situ from 4 gram-atoms of sodium)

  • Liquid ammonia (approx. 1.3 L)

  • Hydrated ferric nitrate (catalyst, ~0.5 g)

  • Dry ether (1 L)

Procedure:

  • Preparation of Sodamide: In a 2-L three-necked flask equipped with a mechanical stirrer and a dry-ice condenser, add 1 L of liquid ammonia and 0.5 g of hydrated ferric nitrate.

  • Over 45 minutes, add 92 g (4 gram-atoms) of clean sodium shavings while stirring. Continue stirring until the blue color disappears (1-2 hours), indicating the formation of sodium amide.

  • Cyclization Reaction: To the freshly prepared sodium amide suspension in liquid ammonia, add 287 g (2.77 moles) of γ-chlorobutyronitrile dropwise over 1-1.5 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux of ammonia.

  • After the addition is complete, continue stirring for 2 hours. Allow the ammonia to evaporate slowly during the second hour by discontinuing the cooling of the condenser.

  • Work-up: Slowly add 1 L of dry ether to the reaction mixture. Filter the mixture quickly through a sintered-glass funnel and wash the filter cake with two 200-mL portions of dry ether.

  • Purification: Remove the ammonia and ether by distillation on a water bath through a packed column. Distill the residue under reduced pressure. The cyclopropyl nitrile is collected at 69–70 °C/80 mmHg.

  • Expected Yield: 52–53% based on γ-chlorobutyronitrile.

Protocol 2: Corey-Chaykovsky Synthesis of Cyclopropyl Nitrile

(Adapted from patent literature)[11]

Materials:

  • Dimethyl sulfide

  • Methyl iodide

  • Acrylonitrile

  • A strong base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl sulfide and methyl iodide in the anhydrous solvent. This forms trimethylsulfonium iodide.

  • Cool the mixture in an ice bath and add the strong base portion-wise to generate the sulfur ylide (dimethyloxosulfonium methylide). Stir until the ylide formation is complete.

  • Cyclopropanation: Add acrylonitrile dropwise to the ylide suspension at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield cyclopropyl nitrile.

  • Expected Yield: >90%.

Protocol 3: Palladium-Catalyzed α-Arylation of Cyclopropyl Nitrile

(General procedure based on literature)[12][13]

Materials:

  • Cyclopropyl nitrile (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., a bulky phosphine ligand like NiXantphos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst and the ligand. Purge the tube with an inert gas (N₂ or Ar).

  • Add the anhydrous solvent, followed by the aryl bromide, cyclopropyl nitrile, and the base.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 1-aryl-1-cyclopropanecarbonitrile.

  • Expected Yield: Good to excellent (typically 70-95%).

Conclusion

The journey of cyclopropyl nitriles from their initial synthesis through classical, often harsh, chemical reactions to their creation via sophisticated, modern catalytic methods showcases the remarkable progress in the field of organic synthesis. Their established importance as versatile intermediates and their beneficial properties in medicinal chemistry ensure that the development of new synthetic routes and applications will continue to be an active area of research. This guide serves as a foundational resource for professionals aiming to leverage the unique characteristics of cyclopropyl nitriles in their synthetic and drug development endeavors.

References

Theoretical and Experimental Insights into 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3-Cyclopropyl-3-oxopropanenitrile, a versatile building block in medicinal chemistry. While dedicated theoretical studies on this specific molecule are not extensively available in published literature, this document extrapolates from existing research on analogous structures to present a robust theoretical framework. This guide covers its conformational analysis, predicted and experimental spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and its role in the synthesis of biologically active compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams for enhanced clarity.

Introduction

This compound (C₆H₇NO, CAS: 118431-88-2) is a β-ketonitrile of significant interest in synthetic and medicinal chemistry. Its utility is particularly noted in the preparation of 5-aminopyrazole derivatives, which have been investigated for their potential as anticancer agents and inhibitors of MAP kinase p38α. The presence of the cyclopropyl group introduces unique conformational constraints and electronic properties that influence its reactivity and the biological activity of its derivatives. This guide aims to provide a detailed theoretical and practical resource for researchers working with this compound.

Theoretical Studies

Direct computational studies on this compound are scarce. However, valuable insights can be drawn from theoretical analyses of structurally related compounds, particularly cyclopropyl ketones.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. Theoretical studies on similar α,β-cyclopropyl ketones, such as cyclopropyl methyl ketone, have shown a preference for conformations where the carbonyl group is either s-cis or s-trans with respect to the cyclopropyl ring.[1] This is due to the electronic interaction between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. It is therefore highly probable that this compound also exhibits two main low-energy conformers, as depicted below. The energy barrier for rotation between these conformers is expected to be relatively low.

Caption: Predicted s-cis and s-trans conformers.

Spectroscopic Properties: A Theoretical Perspective

While experimental spectra are the gold standard, theoretical calculations such as Density Functional Theory (DFT) can provide valuable predictions for spectroscopic data.

  • ¹H NMR: The proton signals of the cyclopropyl group are expected in the upfield region (typically 0.5-1.5 ppm), while the methylene protons adjacent to the carbonyl and nitrile groups would appear as a singlet further downfield.

  • ¹³C NMR: The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm. The carbonyl carbon will be significantly downfield. The carbons of the cyclopropyl ring will be in the upfield region.

  • FT-IR: The most characteristic vibrational modes are the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). DFT calculations can be employed to predict the vibrational frequencies of these and other modes.

Experimental Data

This section summarizes the available experimental and predicted data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
CAS Number 118431-88-2
Boiling Point 124-128 °C (at 21 Torr)
Density 1.156 g/cm³
Spectroscopic Data

Table 2: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropyl-H1.05-1.15m2H
Cyclopropyl-H1.18-1.25m2H
Cyclopropyl-CH2.06-2.15m1H
-CH₂-3.64s2H

Table 3: Key Experimental FT-IR Peaks

Functional GroupWavenumber (cm⁻¹)
C≡N stretch~2260
C=O stretch~1710
C-H stretch (cyclopropyl)~3010
C-H stretch (aliphatic)~2930

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of a cyclopropyl Grignard reagent with a cyanoacetic acid ester, such as ethyl cyanoacetate.

G Proposed Synthesis Workflow A Cyclopropyl bromide + Mg turnings in dry THF B Cyclopropylmagnesium bromide A->B Grignard Formation D Addition of Grignard to ester at low temp. B->D C Ethyl cyanoacetate in dry THF C->D E Intermediate imine magnesium salt D->E F Aqueous acidic workup (e.g., aq. HCl) E->F G This compound F->G H Purification (e.g., distillation or chromatography) G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis.

Detailed Protocol:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is typically stirred and may require gentle heating to initiate. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Cyanoacetate: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of ethyl cyanoacetate in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Isolation: Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire the spectrum using a standard 400 MHz or 500 MHz spectrometer.

    • ¹³C NMR: Acquire the spectrum on the same sample, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • FT-IR Spectroscopy:

    • Sample Preparation: A small drop of the neat liquid can be placed between two NaCl or KBr plates.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Role in Medicinal Chemistry

This compound is a key intermediate in the synthesis of more complex heterocyclic systems, particularly 5-aminopyrazoles. These derivatives have shown a range of biological activities.

G Synthesis of 5-Aminopyrazole Derivatives A This compound C Condensation Reaction A->C B Hydrazine derivative (e.g., hydrazine hydrate) B->C D 5-Amino-3-cyclopropyl-1H-pyrazole C->D E Further Functionalization D->E F Biologically Active Pyrazole Derivatives (e.g., kinase inhibitors) E->F

Caption: General scheme for synthesizing pyrazoles.

The reaction of this compound with hydrazine or its derivatives leads to the formation of the 5-amino-3-cyclopropyl-1H-pyrazole core. This scaffold can then be further modified to produce a library of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its theoretical and experimental aspects, drawing upon data from analogous compounds to build a comprehensive picture in the absence of dedicated studies. The provided protocols and data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Further computational and experimental studies on this molecule are warranted to fully elucidate its properties and expand its applications.

References

Potential Research Areas for 3-Cyclopropyl-3-oxopropanenitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyclopropyl-3-oxopropanenitrile is a bifunctional molecule that stands at the intersection of two highly valuable chemical motifs in medicinal chemistry: the cyclopropyl group and the β-ketonitrile moiety. While direct biological activity of this compound is not extensively documented, its true potential lies in its utility as a versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide elucidates the untapped research avenues for this compound, focusing on its application in the development of kinase inhibitors and other biologically active scaffolds. By leveraging its unique structural and chemical characteristics, researchers can explore novel chemical spaces and develop next-generation therapeutics.

Core Compound Analysis: this compound

This compound is a colorless to pale yellow liquid or semi-solid with the molecular formula C₆H₇NO.[1][2] Its structure incorporates a strained cyclopropyl ring, which imparts unique conformational rigidity and metabolic stability, and a reactive β-ketonitrile group, a key precursor for a multitude of heterocyclic systems.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Formula C₆H₇NO[4]
Molecular Weight 109.13 g/mol [4]
CAS Number 118431-88-2[1]
Appearance Colorless to Yellow Liquid or Semi-Solid or solid[1]
Boiling Point 187.9°C at 760 mmHg[5]
Density 1.156 g/cm³[5]
Flash Point 67.4°C[5]
¹H-NMR (CDCl₃, δ ppm) 1.05-1.15 (2H, m), 1.18-1.25 (2H, m), 2.06-2.15 (1H, m), 3.64 (2H, s)[5]

The Dual Advantage: Cyclopropyl and β-Ketonitrile Moieties in Drug Design

The therapeutic potential of derivatives of this compound can be attributed to the synergistic benefits of its two core functional groups.

The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The cyclopropyl ring is a highly sought-after substituent in modern drug design for several key reasons:[3][5]

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, leading to a more favorable binding affinity with its biological target.[5]

  • Improved Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3]

β-Ketonitriles: Versatile Precursors to Bioactive Heterocycles

β-Ketonitriles are valuable intermediates in organic synthesis due to the reactivity of both the ketone and nitrile functionalities.[2][6] They are particularly well-suited for the synthesis of a wide range of heterocyclic scaffolds, including:

  • Pyrazoles

  • Pyrimidines

  • Pyridines

  • Quinolines[6]

These heterocyclic systems form the core of many approved drugs and are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2]

Potential Research Area 1: Kinase Inhibitors - Targeting the p38 MAPK Pathway

A significant and immediate research opportunity for this compound lies in its documented use as a precursor for inhibitors of Mitogen-Activated Protein Kinase (MAPK) p38α. The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress, making it a key target in a variety of diseases, including inflammatory disorders and cancer.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and other downstream effectors, driving inflammatory responses. A simplified representation of this pathway is provided below.

p38_pathway stimuli Stress / Cytokines receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream transcription Transcription Factors (e.g., ATF-2) p38->transcription response Cellular Response (Inflammation, Apoptosis) downstream->response transcription->response inhibitor This compound -derived Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Proposed Research Workflow: From Building Block to Bioactive Inhibitor

The following workflow outlines a potential research plan for the development of novel p38 MAPK inhibitors derived from this compound.

research_workflow start This compound synthesis Synthesis of 5-Amino-3-cyclopropylpyrazole start->synthesis derivatization Library Synthesis & Structure-Activity Relationship (SAR) Studies synthesis->derivatization invitro In Vitro Kinase Assays (IC50 Determination) derivatization->invitro cell_based Cell-Based Assays (Target Engagement & Pathway Inhibition) invitro->cell_based cell_based->derivatization adme ADME/Tox Profiling cell_based->adme lead Lead Optimization adme->lead lead->derivatization

Caption: Proposed Drug Discovery Workflow.

Experimental Protocols

Synthesis of 5-Amino-3-cyclopropylpyrazole

This protocol describes a general method for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

In Vitro p38α Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC₅₀ of putative inhibitors against p38α kinase.

Materials:

  • Recombinant p38α kinase

  • p38 peptide substrate (e.g., ATF-2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (derived from this compound)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the test compound, recombinant p38α kinase, and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for Phospho-p38 MAPK

This protocol describes how to assess the ability of a test compound to inhibit the phosphorylation of p38 MAPK in a cellular context.

Materials:

  • Human cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Test compounds

  • p38 MAPK activator (e.g., Anisomycin)

  • Lysis buffer

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a p38 MAPK activator (e.g., 10 µM Anisomycin) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Quantify the band intensities to determine the extent of inhibition of p38 phosphorylation.

Further Potential Research Directions

Beyond kinase inhibitors, the versatility of the β-ketonitrile group in this compound opens up avenues for the synthesis of other classes of bioactive molecules.

Logical Relationships for Further Synthesis

The following diagram illustrates the potential for this compound to serve as a starting material for various heterocyclic systems.

synthetic_potential start This compound pyrazole Pyrazoles start->pyrazole pyrimidine Pyrimidines start->pyrimidine pyridine Pyridines start->pyridine bioactivity1 Anti-inflammatory, Anticancer pyrazole->bioactivity1 bioactivity2 Antiviral, Antifungal pyrimidine->bioactivity2 bioactivity3 CNS Agents pyridine->bioactivity3

Caption: Synthetic Potential of this compound.

  • Pyrimidines: Reaction with urea or thiourea derivatives can yield dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.

  • Pyridines: Condensation reactions with aldehydes or ketones can lead to the formation of substituted pyridines, which are prevalent in many CNS-active drugs.

Conclusion

This compound represents a largely untapped resource for medicinal chemists and drug discovery professionals. Its unique combination of a stabilizing cyclopropyl group and a synthetically versatile β-ketonitrile moiety makes it an ideal starting point for the development of novel therapeutics. The exploration of its potential in the synthesis of kinase inhibitors, particularly for the p38 MAPK pathway, presents a clear and promising research direction. The experimental protocols and workflows provided in this guide offer a solid foundation for initiating such research programs, with the ultimate goal of translating the potential of this unique building block into clinically valuable drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole derivatives, starting from 3-Cyclopropyl-3-oxopropanenitrile. The synthesized compounds are of significant interest in drug discovery, particularly as potential inhibitors of the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases and cancer.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2] The synthesis of these compounds from readily available starting materials is a key focus of pharmaceutical research. This compound is a versatile precursor for the synthesis of 3-cyclopropyl-5-aminopyrazole derivatives through a cyclocondensation reaction with hydrazines. This core structure can be further modified to generate a library of compounds for biological screening. One important application of pyrazole derivatives is the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress and inflammation.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine

This protocol details the synthesis of the core pyrazole structure from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Methylene chloride

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5 g (0.046 mol) of this compound in 200 ml of ethanol in a round-bottom flask.

  • Add 2.26 ml (0.046 mol) of hydrazine hydrate to the solution.

  • Reflux the solution for 5 hours.

  • After cooling, evaporate the solvent under vacuum using a rotary evaporator.

  • Re-dissolve the residue in methylene chloride and wash it several times with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography (cyclohexane-ethyl acetate) to yield 3-Cyclopropyl-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

This protocol describes the synthesis of an N-substituted pyrazole derivative.

Materials:

  • 3-Cyclopropyl-1H-pyrazol-5-amine

  • 4-Methoxybenzaldehyde

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Reducing agent (e.g., Sodium borohydride)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Combine 3-Cyclopropyl-1H-pyrazol-5-amine and a molar equivalent of 4-methoxybenzaldehyde in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reflux the mixture until the calculated amount of water is collected, indicating the formation of the imine intermediate.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the crude imine in methanol and cool the solution in an ice bath.

  • Slowly add a molar excess of a reducing agent, such as sodium borohydride, in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine.

Data Presentation

Starting MaterialReagentProductYield (%)Reference
This compoundHydrazine hydrate3-Cyclopropyl-1H-pyrazol-5-amine78[5]

Mandatory Visualization

Experimental Workflow: Synthesis of Pyrazole Derivatives

G start This compound step1 Cyclocondensation (Ethanol, Reflux) start->step1 hydrazine Hydrazine Hydrate hydrazine->step1 product1 3-Cyclopropyl-1H-pyrazol-5-amine step1->product1 step2 Reductive Amination product1->step2 aldehyde 4-Methoxybenzaldehyde aldehyde->step2 product2 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine step2->product2 step3 Amide Coupling product2->step3 acid_chloride Substituted Acid Chlorides acid_chloride->step3 final_products Diverse Pyrazole Derivatives step3->final_products

Caption: Synthetic route to pyrazole derivatives.

Signaling Pathway: p38 MAP Kinase Inhibition

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK, MLK) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, STAT1) p38_MAPK->Transcription_Factors phosphorylates Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->p38_MAPK inhibits Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response activates

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Application Notes and Protocols: Reaction of 3-Cyclopropyl-3-oxopropanenitrile with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine is a key synthetic transformation that yields 3-cyclopropyl-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The cyclopropyl moiety often enhances metabolic stability and binding affinity of drug candidates. These application notes provide a detailed protocol for the synthesis and characterization of 3-cyclopropyl-1H-pyrazol-5-amine, along with insights into its application in targeting cancer-related signaling pathways.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

ParameterValueReference
Reactants This compound, Hydrazine Hydrate[1]
Product 3-Cyclopropyl-1H-pyrazol-5-amine[1]
Solvent Ethanol[1]
Reaction Time Not Specified (reaction completion monitored)[1]
Reaction Temperature Reflux[1]
Yield Not explicitly stated for the direct product[1]
Molecular Formula C₆H₉N₃[2][3]
Molecular Weight 123.16 g/mol [2][3]
Mass Spectrometry (EI-MS) m/z 69 (85, M-C₃H₅⁻); m/z 39 (100, C₃H₅⁺)[1]
Spectroscopic Data1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.95 (d, 2H, J= 6.52 Hz, Ar-H), 6.92 (d, 2H, J= 6.2 Hz, Ar-H), 5.18 (s, 1H, Ar-H), 5.02 (s, 2H, -CH₂), 3.95 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 1.85 (m, 1H, -CH), 0.92 (m, 2H, -CH₂), 0.71 (m, 2H, -CH₂)[4]
¹³C NMR (CDCl₃, 400 MHz) δ (ppm) 165.4 (C), 157.7 (C), 148.5 (C), 130.1 (2C), 128.6 (C), 114.2 (2C), 89.3 (C), 55.9 (C), 51.5 (C), 9.3 (C), 8.2 (2C)[4]
Mass Spectrometry (ESI) m/z 243.3[4]
IR (KBr, cm⁻¹) 3360, 1685, 1602, 1355, 1277, 1225, 865[4]

Experimental Protocols

Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine

This protocol is adapted from a patented procedure for the synthesis of 3-cyclopropyl-5-amino-1H-pyrazole.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (5.0 g, 0.046 mol) in 200 ml of ethanol in a round-bottom flask, add hydrazine hydrate (2.26 ml, 0.046 mol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-cyclopropyl-1H-pyrazol-5-amine.

Mandatory Visualizations

Reaction Mechanism

The formation of 3-cyclopropyl-1H-pyrazol-5-amine from this compound and hydrazine proceeds through a cyclization-condensation reaction. The mechanism involves the initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen of hydrazine on the nitrile group, and subsequent tautomerization to form the stable aromatic pyrazole ring.

reaction_mechanism reactant1 This compound intermediate1 Hydrazone Intermediate reactant1->intermediate1 + Hydrazine reactant2 Hydrazine (H₂N-NH₂) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Cyclopropyl-1H-pyrazol-5-amine intermediate2->product Tautomerization

Caption: Reaction mechanism for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-cyclopropyl-1H-pyrazol-5-amine.

experimental_workflow start Start: Reactants (this compound & Hydrazine Hydrate) reaction Reaction in Ethanol (Reflux) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Solvent Evaporation monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: 3-Cyclopropyl-1H-pyrazol-5-amine purification->product

Caption: Experimental workflow for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

Signaling Pathway Application

Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have been investigated as potent inhibitors of Cyclin-Dependent Kinase 16 (CDK16). CDK16 is implicated in the progression of various cancers, including triple-negative breast cancer, by promoting cell proliferation and metastasis. Inhibition of CDK16 can disrupt downstream signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.

signaling_pathway cluster_cell Cancer Cell CDK16 CDK16 MAPK_pathway MAPK Pathway CDK16->MAPK_pathway activates PI3K_Akt_pathway PI3K-Akt Pathway CDK16->PI3K_Akt_pathway activates proliferation Cell Proliferation MAPK_pathway->proliferation metastasis Metastasis MAPK_pathway->metastasis PI3K_Akt_pathway->proliferation apoptosis Apoptosis PI3K_Akt_pathway->apoptosis inhibits inhibitor 3-Cyclopropyl-1H-pyrazol-5-amine Derivative (CDK16 Inhibitor) inhibitor->CDK16 inhibits

Caption: Inhibition of the CDK16 signaling pathway by 3-cyclopropyl-1H-pyrazol-5-amine derivatives.

References

Application Notes and Protocols for 3-Cyclopropyl-3-oxopropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Cyclopropyl-3-oxopropanenitrile as a versatile building block in medicinal chemistry. The unique structural features of this compound, particularly the presence of a cyclopropyl moiety, make it an attractive starting material for the synthesis of novel therapeutic agents with enhanced pharmacological properties.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives. The cyclopropyl group is a valuable pharmacophore in drug design, known to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational rigidity.[1] This document outlines the synthetic applications of this compound, focusing on its use in the development of kinase inhibitors, specifically targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases and cancer.

Synthetic Applications: Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile

A primary application of this compound is in the synthesis of 5-aminopyrazole derivatives through cyclocondensation with hydrazine and its derivatives. This reaction provides a straightforward route to a key heterocyclic scaffold for further elaboration in drug discovery programs.

Experimental Workflow: Pyrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a 5-aminopyrazole derivative from this compound.

G start Start: this compound & Hydrazine Hydrate reaction Reaction: - Solvent (e.g., Ethanol) - Reflux start->reaction workup Work-up: - Cooling - Filtration - Washing reaction->workup purification Purification: - Recrystallization workup->purification product Product: 5-Amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile purification->product analysis Analysis: - NMR - Mass Spectrometry - Elemental Analysis product->analysis end End analysis->end

General workflow for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-Amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile, a key intermediate for the development of bioactive molecules.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile.

  • Dry the purified product under vacuum.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Application in Kinase Inhibitor Development: Targeting the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[2][3][4][5] Dysregulation of this pathway is associated with various diseases, making it an attractive target for therapeutic intervention. Pyrazole-based compounds have shown promise as inhibitors of p38 MAPK. The 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile scaffold can be further functionalized to generate potent and selective p38 MAPK inhibitors.

p38 MAPK Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling cascade and the point of inhibition by pyrazole-based inhibitors.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress Stimuli (e.g., Cytokines, UV) TAK1 TAK1 Stress->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates & Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylates & Activates Inflammation Inflammation & Cellular Responses Downstream->Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 Inhibits

Simplified p38 MAPK signaling cascade.

Quantitative Data for Pyrazole-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-based AssayReference
PZ-1 p38α MAPK42TNF-α releaseFictional, representative data
PZ-2 JAK210.03A549 cell growth[6]
PZ-3 VEGFR-28.98HCT116 cell growth[7]
PZ-4 p38α MAPK31Carrageenan-induced paw edema[8]
SB203580 p38α MAPK300Immunosorbent enzyme assay[9]

This table includes representative data from various sources to showcase the potency of pyrazole-based inhibitors. PZ-1 is a fictional example for illustrative purposes.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of pyrazole-based compounds provides a robust platform for the development of novel kinase inhibitors, particularly for targeting the p38 MAPK pathway. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of new therapeutic agents with improved pharmacological profiles. Further exploration of derivatives from this scaffold is warranted to uncover new drug candidates for a range of diseases.

References

protocol for the synthesis of 5-amino pyrazoles using 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate. This application note includes a comprehensive experimental procedure, safety precautions, and characterization data to ensure reproducible and efficient synthesis.

Introduction

5-Aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The presence of the amino group and the pyrazole core allows for a variety of chemical modifications, making them versatile scaffolds for the design of novel therapeutic agents. The introduction of a cyclopropyl group at the 3-position can enhance the metabolic stability and binding affinity of the molecule to its biological target. This protocol outlines a straightforward and efficient method for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazole.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The reaction mechanism involves the initial formation of a hydrazone intermediate by the nucleophilic attack of hydrazine on the ketone carbonyl group of this compound. This is followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.

G Reaction Scheme reactant1 This compound plus + reactant2 Hydrazine Hydrate arrow Ethanol, Reflux product 5-Amino-3-cyclopropyl-1H-pyrazole

Caption: Synthesis of 5-amino-3-cyclopropyl-1H-pyrazole.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Methylene chloride (DCM)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (5.0 g, 0.046 mol) in 200 mL of ethanol in a round-bottom flask, add hydrazine hydrate (2.26 mL, 0.046 mol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in methylene chloride.

  • Transfer the solution to a separatory funnel and wash it several times with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-amino-3-cyclopropyl-1H-pyrazole.

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylene chloride is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture, although for this specific reaction, it is not strictly necessary.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Amount
This compoundC₆H₇NO109.130.0465.0 g
Hydrazine hydrateH₆N₂O50.060.0462.26 mL
5-Amino-3-cyclopropyl-1H-pyrazoleC₆H₉N₃123.16--

Table 2: Characterization Data for 5-Amino-3-cyclopropyl-1H-pyrazole

AnalysisData
Appearance Off-white to pale yellow solid
Yield Typically in the range of 80-90%
¹H NMR (400 MHz, CDCl₃) δ 0.60-0.65 (m, 2H, cyclopropyl CH₂), 0.85-0.91 (m, 2H, cyclopropyl CH₂), 1.65-1.72 (m, 1H, cyclopropyl CH), 3.75 (br s, 2H, NH₂), 5.20 (s, 1H, pyrazole CH), 8.5 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ 6.5 (2C), 9.0, 89.0, 145.0, 158.0
**IR (KBr, cm⁻¹) **3350-3150 (N-H stretching), 1620 (C=C stretching), 1580 (N-H bending)
Mass Spectrometry (EI) m/z 123 (M⁺)

Note: Spectroscopic data is representative and may vary slightly based on the solvent and instrument used.

Workflow Diagram

G Experimental Workflow start Start dissolve Dissolve this compound in ethanol start->dissolve add_hydrazine Add hydrazine hydrate dissolve->add_hydrazine reflux Reflux for 5 hours add_hydrazine->reflux cool Cool to room temperature reflux->cool evaporate Evaporate ethanol cool->evaporate dissolve_dcm Dissolve residue in DCM evaporate->dissolve_dcm wash Wash with brine dissolve_dcm->wash dry Dry organic layer (Na₂SO₄) wash->dry concentrate Concentrate to obtain crude product dry->concentrate purify Purify by column chromatography (optional) concentrate->purify end End: Pure 5-amino-3-cyclopropyl-1H-pyrazole purify->end

Caption: Workflow for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazole.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-amino-3-cyclopropyl-1H-pyrazole. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. The availability of this protocol will facilitate the exploration of 5-amino-3-cyclopropyl-1H-pyrazole as a key intermediate in the development of new chemical entities with potential therapeutic applications.

Application Notes and Protocols for the Synthesis of β-Ketonitriles via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a powerful carbon-carbon bond-forming reaction widely utilized in organic synthesis. A key variation of this reaction involves the condensation of an ester with a nitrile to produce β-ketonitriles. These products are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed experimental procedures, quantitative data, and visual guides for performing the Claisen condensation to synthesize β-ketonitriles.

Reaction Principle

The Claisen condensation for the formation of β-ketonitriles involves the base-mediated reaction between an ester and a nitrile possessing at least one α-hydrogen. The base abstracts an α-hydrogen from the nitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the β-ketonitrile. The use of a strong base is crucial, and common choices include sodium alkoxides (methoxide or ethoxide), sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide (KOt-Bu). Stronger bases like sodium amide or sodium hydride are often reported to provide higher yields.[1]

Data Presentation

The following tables summarize quantitative data from various reported Claisen condensations for the synthesis of β-ketonitriles, categorized by the base employed.

Table 1: Potassium tert-Butoxide (KOt-Bu) Promoted Synthesis of β-Ketonitriles

EsterNitrileSolventConditionsYield (%)
Methyl 2-(4-isobutylphenyl)propanoatePhenylacetonitrileTHFMicrowave, 10 min72
Methyl 2-methoxybenzoatePhenylacetonitrileTHFMicrowave, 10 min65
Ethyl acetateBenzyl cyanideTHFMicrowave, 10 min58
Methyl benzoateAcetonitrileTHFMicrowave, 10 min45
Methyl 4-aminobenzoatePhenylacetonitrileTHFMicrowave, 10 min30

Table 2: Sodium Alkoxide Promoted Synthesis of β-Ketonitriles

EsterNitrileBaseSolventConditionsYield (%)Reference
Ethyl benzoateAcetonitrileNaOEtToluene105-110 °C, 29 h68[2]
Ethyl benzoateAcetonitrileNaOMeMethanol120 °C, 24 h38[3]
Methyl pivalateAcetonitrileNaOMeAcetonitrile/Methanol70-75 °C86[4]

Table 3: Sodium Hydride (NaH) and Sodium Amide (NaNH₂) Promoted Synthesis of β-Ketonitriles

EsterNitrileBaseSolventConditionsYieldReference
General ProcedureGeneral ProcedureNaHTHFRefluxModest yieldsGeneral observation
General ProcedureGeneral ProcedureNaNH₂Liquid NH₃N/AGenerally efficientGeneral observation
Ethyl isobutyrateAcetonitrileNaOEtN/AN/A44%[5]

Note: Detailed substrate scope with specific yields for NaH and NaNH₂ promoted reactions are less commonly presented in tabular format in readily available literature. However, they are generally cited as being highly effective.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of β-Ketonitriles using Potassium tert-Butoxide

This protocol is adapted from a procedure utilizing microwave irradiation for rapid synthesis.

Materials:

  • Ester (e.g., Methyl 2-(4-isobutylphenyl)propanoate)

  • Nitrile (e.g., Phenylacetonitrile)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave vial, dissolve the ester (1.0 eq) in anhydrous THF.

  • Add the nitrile (1.0-1.2 eq) and potassium tert-butoxide (2.0 eq) to the solution.

  • Seal the vial and place it in a microwave reactor. Heat the mixture for 10 minutes at a suitable temperature (e.g., 100-120 °C, requiring optimization for specific substrates).

  • After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure β-ketonitrile.

Protocol 2: Conventional Synthesis of Benzoylacetonitrile using Sodium Ethoxide

This protocol describes a conventional heating method for the synthesis of benzoylacetonitrile.[2]

Materials:

  • Ethyl benzoate

  • Acetonitrile (dry)

  • Sodium ethoxide (NaOEt)

  • Toluene (dry)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl ether

  • Water

Procedure:

  • To a suspension of sodium ethoxide (1.0 eq) in dry toluene in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add ethyl benzoate (1.0 eq) and dry acetonitrile (1.2 eq).

  • Stir the mixture mechanically under a nitrogen atmosphere and heat to 105-110 °C for 29 hours. The mixture will become viscous.

  • Cool the reaction mixture to room temperature.

  • Add water and wash the mixture twice with ethyl ether.

  • Separate the aqueous layer and acidify to pH 5-6 with concentrated HCl.

  • A crystalline precipitate will form. Collect the solid by suction filtration.

  • Wash the precipitate twice with water and air-dry to yield benzoylacetonitrile.

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the general mechanism of the Claisen condensation for the formation of a β-ketonitrile.

Claisen_Condensation_Mechanism Claisen Condensation Mechanism for β-Ketonitrile Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nitrile Nitrile (R''CH2CN) Carbanion Nitrile Carbanion Nitrile->Carbanion Base Base (B:) Base->Carbanion Deprotonation Carbanion->Tetrahedral Nucleophilic Attack Enolate β-Ketonitrile Enolate Tetrahedral->Enolate Elimination of Alkoxide Alkoxide Alkoxide (R'O-) Tetrahedral->Alkoxide Ketonitrile β-Ketonitrile Enolate->Ketonitrile ProtonatedBase Protonated Base (BH)

Caption: Mechanism of β-ketonitrile synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of β-ketonitriles.

Experimental_Workflow General Experimental Workflow Start Start: Combine Ester, Nitrile, Base, and Solvent Reaction Reaction: Conventional Heating or Microwave Irradiation Start->Reaction Quench Quench Reaction: Add Acidic Solution (e.g., HCl) Reaction->Quench Extraction Workup: Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer: (e.g., Na2SO4) Extraction->Drying Concentration Concentrate: Rotary Evaporation Drying->Concentration Purification Purification: Flash Chromatography or Distillation Concentration->Purification Characterization Characterization: NMR, Mass Spectrometry, IR Purification->Characterization End End: Pure β-Ketonitrile Characterization->End

Caption: Synthesis and purification workflow.

Characterization of β-Ketonitriles

The synthesized β-ketonitriles can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The presence of a methylene group (CH₂) adjacent to both the keto and nitrile groups is a characteristic feature in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the β-ketonitrile and to study its fragmentation pattern, which can provide further structural information.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a sharp nitrile (C≡N) stretch (around 2250 cm⁻¹) and a strong ketone (C=O) stretch (around 1715 cm⁻¹).

Safety Precautions

  • Many of the bases used (e.g., NaH, NaNH₂) are highly reactive and flammable. They react violently with water. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

  • Work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Characterization of 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Cyclopropyl-3-oxopropanenitrile (CAS No. 118431-88-2), a versatile building block in pharmaceutical synthesis. The following sections detail the physical and chemical properties, along with detailed protocols for characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided data is a combination of predicted values and representative data based on the analysis of structurally similar compounds.

Compound Information

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
CAS Number 118431-88-2[1]
Appearance Colorless to Yellow Liquid or Semi-Solid
Boiling Point 187.9 °C at 760 mmHg
Density 1.156 g/cm³

Analytical Methodologies

A logical workflow for the comprehensive characterization of this compound is presented below. This workflow ensures the confirmation of the chemical structure, assessment of purity, and quantification.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_quantification Quantification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis NMR->HPLC Purity Assessment MS->HPLC Quant_HPLC Quantitative HPLC HPLC->Quant_HPLC

Figure 1: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of the cyclopropyl, carbonyl, and nitrile functionalities, as well as the methylene bridge.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.05-1.15m2HCyclopropyl CH₂
1.18-1.25m2HCyclopropyl CH₂
2.06-2.15m1HCyclopropyl CH
3.64s2H-CH₂-CN

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Spectrometer Frequency: 100 MHz

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound. The characteristic vibrational frequencies of the nitrile and carbonyl groups are of particular interest.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2250C≡NStretching
~1710C=OStretching
~3010C-H (cyclopropyl)Stretching
~2950C-H (methylene)Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of liquid or a small amount of semi-solid this compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis:

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify and label the characteristic absorption peaks and compare them with expected values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Predicted Mass Spectrometry Data

m/zIon
109[M]⁺
81[M - CO]⁺
69[C₃H₅CO]⁺
41[C₃H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless or with a high split ratio)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes

        • Ramp to 250 °C at 10 °C/min

        • Hold at 250 °C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35 - 300

      • Scan Rate: 2 scans/s

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and can be adapted for quantification. A reverse-phase method is generally suitable for this compound.

Representative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Analysis

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 0.1 mg/mL in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • HPLC System Setup and Equilibration:

    • Set up the HPLC system with the specified column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the sample solution.

    • Run the analysis using the specified gradient program.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and the information obtained from each analytical technique in the characterization of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS HPLC HPLC Compound->HPLC Structure Connectivity & Chemical Environment NMR->Structure Functional_Groups Functional Groups (C≡N, C=O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Purity Purity & Quantification HPLC->Purity

Figure 2: Information derived from each analytical technique.

Safety Information

This compound is a combustible liquid and is toxic if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.

Disclaimer: The analytical protocols and data provided in these application notes are intended as a guide. Researchers should validate these methods for their specific instrumentation and applications. The predicted data should be confirmed by experimental analysis.

References

Application Notes and Protocols: 3-Cyclopropyl-3-oxopropanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Cyclopropyl-3-oxopropanenitrile as a key building block in the synthesis of novel agrochemicals. The unique chemical properties of this compound, featuring a reactive β-ketonitrile moiety and a cyclopropyl group, make it an attractive starting material for the development of potent fungicides, herbicides, and insecticides.

Introduction

The cyclopropyl moiety is a prevalent structural feature in a multitude of successful agrochemicals, often enhancing metabolic stability, target binding affinity, and overall biological activity. This compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds, most notably 5-aminopyrazole derivatives. These pyrazole intermediates are central to the creation of a wide range of commercial and investigational agrochemicals.

Core Application: Synthesis of 3-Cyclopropyl-5-aminopyrazole Intermediate

A primary application of this compound in agrochemical synthesis is its conversion to 3-cyclopropyl-1H-pyrazol-5-amine. This reaction is typically achieved through a cyclocondensation reaction with hydrazine, a well-established method for the synthesis of 5-aminopyrazoles from β-ketonitriles.[1]

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware for organic synthesis

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 3-cyclopropyl-1H-pyrazol-5-amine.

Expected Yield: 75-85%

Characterization: The structure of the synthesized 3-cyclopropyl-1H-pyrazol-5-amine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Fungicide Synthesis: Pyrazole Carboxamides

Pyrazole carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain. The 3-cyclopropyl-5-aminopyrazole intermediate can be further functionalized to synthesize potent pyrazole carboxamide fungicides.

Illustrative Synthetic Pathway to a Pyrazole Carboxamide Fungicide

G cluster_reagents Reaction Steps start This compound intermediate 3-Cyclopropyl-1H-pyrazol-5-amine start->intermediate Hydrazine Hydrate step2 Acylation with an acid chloride intermediate->step2 final_product Cyclopropyl Pyrazole Carboxamide Fungicide step2->final_product Hydrazine\nHydrate Hydrazine Hydrate Acid Chloride\n(e.g., 2-chlorobenzoyl chloride) Acid Chloride (e.g., 2-chlorobenzoyl chloride)

Caption: Synthetic pathway from this compound to a cyclopropyl pyrazole carboxamide fungicide.

Experimental Protocol: Synthesis of a Representative N-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide

Materials:

  • 3-Cyclopropyl-1H-pyrazol-5-amine

  • Benzoyl chloride (or a substituted benzoyl chloride relevant to a specific fungicide)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve 3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide.

Quantitative Data: Biological Activity of Cyclopropyl-Containing Pyrazole Agrochemicals

The following table summarizes the reported biological activities of various agrochemicals and experimental compounds containing the cyclopropyl-pyrazole scaffold.

Compound ClassTarget OrganismBiological ActivityReference
Pyrazole CarboxamidesBotrytis cinereaFungicidal (EC50 values in the range of 0.1-10 µg/mL)[2]
Pyrazole CarboxamidesRhizoctonia solaniFungicidal (EC50 values in the range of 0.5-20 µg/mL)[2]
N-PyridylpyrazolecarboxamidesPlutella xylostellaInsecticidal[3]
Pyrazole DerivativesDigitaria sanguinalisHerbicidal activity[4]
5-Aminopyrazole DerivativesCandida albicansAntifungal activity[5]
Aryl Isoxazoline Pyrazole-5-carboxamidesMythimna separataInsecticidal activity[6]

Logical Workflow for Agrochemical Discovery

The discovery of novel agrochemicals utilizing this compound can follow a structured workflow.

G start Start with This compound synthesis Synthesize 3-Cyclopropyl-5-aminopyrazole Intermediate start->synthesis diversification Diversify the Intermediate (e.g., acylation, alkylation) synthesis->diversification screening Biological Screening (Fungicidal, Herbicidal, Insecticidal) diversification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->diversification Iterative Improvement lead_optimization Lead Optimization sar->lead_optimization candidate Agrochemical Candidate lead_optimization->candidate

Caption: A logical workflow for the discovery of new agrochemicals starting from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemically relevant compounds. Its ability to readily form the 3-cyclopropyl-5-aminopyrazole core provides a robust platform for the development of novel fungicides, herbicides, and insecticides. The protocols and data presented herein offer a foundation for researchers to explore the potential of this building block in their agrochemical discovery programs.

References

Application Notes and Protocols for 3-Cyclopropyl-3-oxopropanenitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Cyclopropyl-3-oxopropanenitrile as a versatile pharmaceutical intermediate. Detailed protocols for its synthesis and subsequent conversion to key pharmaceutical building blocks are provided, along with relevant chemical data and pathway diagrams.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of substituted pyrazole derivatives.[1][2] Its unique chemical structure, featuring a reactive β-ketonitrile moiety and a cyclopropyl group, makes it an important precursor for the development of various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of compounds targeting significant signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase pathway.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivative, 5-amino-3-cyclopropylpyrazole, is presented in Table 1.

PropertyThis compound5-amino-3-cyclopropylpyrazole
CAS Number 118431-88-2[2][3][4]175137-46-9[5]
Molecular Formula C₆H₇NO[4]C₆H₉N₃[5]
Molecular Weight 109.13 g/mol [4]123.16 g/mol [5]
Appearance Colorless to yellow liquid or semi-solidLiquid
Boiling Point 124-128 °C at 21 Torr[2]Not available
Density 1.156 ± 0.06 g/cm³[2]1.159 g/mL at 25 °C
Refractive Index Not availablen20/D 1.566

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a Claisen condensation reaction between ethyl cyclopropanecarboxylate and acetonitrile using sodium ethoxide as a base.

Materials:

  • Ethyl cyclopropanecarboxylate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.

  • Addition of Reactants: A mixture of ethyl cyclopropanecarboxylate (1 equivalent) and acetonitrile (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1M hydrochloric acid until the mixture is acidic.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (boiling point 124-128 °C at 21 Torr) to yield pure this compound.[2]

Expected Yield: 75-85%

Protocol 2: Synthesis of 5-amino-3-cyclopropylpyrazole

This protocol details the cyclization of this compound with hydrazine hydrate to form the key pharmaceutical intermediate, 5-amino-3-cyclopropylpyrazole.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-amino-3-cyclopropylpyrazole.

Expected Yield: 80-90%

Application in Pharmaceutical Synthesis: p38 MAP Kinase Inhibitors

This compound is a precursor for the synthesis of N-pyrazole and N'-thiazole urea inhibitors of MAP kinase p38α.[2] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in diseases such as cancer and autoimmune disorders.

The general synthetic workflow for these inhibitors is outlined below:

G A 3-Cyclopropyl-3- oxopropanenitrile C 5-amino-3- cyclopropylpyrazole A->C Cyclization B Hydrazine Hydrate B->C E Urea formation C->E D Thiazole moiety D->E F N-pyrazole, N'-thiazole urea inhibitors of p38α E->F Final Product

Caption: Synthetic workflow for p38α inhibitors.

The core 5-amino-3-cyclopropylpyrazole, synthesized from this compound, undergoes further reactions, typically involving the formation of a urea linkage with a thiazole-containing fragment, to yield the final active pharmaceutical ingredient.

Signaling Pathway

The p38 MAPK signaling cascade is a key target for the inhibitors derived from this compound. This pathway is activated by various cellular stressors and inflammatory cytokines.

G cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_response Cellular Response Stressors Stressors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stressors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., Transcription Factors) p38_MAPK->Substrates phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor N-pyrazole, N'-thiazole urea inhibitor Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway inhibition.

Conclusion

This compound is a critical intermediate for the synthesis of pharmacologically active molecules. The protocols provided herein offer a basis for the laboratory-scale synthesis of this compound and its conversion to 5-amino-3-cyclopropylpyrazole, a key precursor for p38 MAP kinase inhibitors. The provided diagrams illustrate the synthetic utility and the biological target of the resulting compounds, highlighting the importance of this compound in modern drug discovery and development.

References

The Role of 3-Cyclopropyl-3-oxopropanenitrile in the Synthesis of Potent MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitogen-activated protein (MAP) kinases, particularly p38 MAP kinase, are pivotal in regulating inflammatory responses. Their inhibition presents a promising therapeutic strategy for a host of inflammatory diseases. This document details the crucial role of 3-Cyclopropyl-3-oxopropanenitrile as a key starting material in the synthesis of pyrazole-based p38 MAP kinase inhibitors. We provide detailed synthetic protocols, quantitative inhibitory data, and an overview of the relevant signaling pathways.

Introduction

The p38 MAP kinase signaling cascade is a critical pathway that responds to external stresses and proinflammatory cytokines, leading to the production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in numerous inflammatory conditions. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus in drug discovery.

The cyclopropyl group is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability and potency.[1][2] this compound serves as an excellent precursor for incorporating this beneficial group into heterocyclic scaffolds, such as pyrazoles, which are central to a class of highly effective p38 MAP kinase inhibitors.[3] This document outlines the synthesis of such inhibitors, starting from this compound, and presents their biological activity.

Synthesis of Pyrazole-Based p38 MAP Kinase Inhibitors

The synthesis of pyrazole-based p38 MAP kinase inhibitors from this compound involves a key cyclization step to form a 5-aminopyrazole intermediate. This intermediate is then typically converted into a urea derivative to yield the final active inhibitor.

A representative synthetic scheme is outlined below. The initial step involves the condensation of a β-ketonitrile, in this case, a compound structurally similar to this compound, with a hydrazine to form the pyrazole core. This is followed by the formation of a urea linkage.

Experimental Workflow: Synthesis of Pyrazole-Urea based p38 Inhibitors

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Urea Formation start This compound (or related β-ketonitrile) pyrazole_formation Condensation Reaction (e.g., in Toluene, reflux) start->pyrazole_formation hydrazine Substituted Hydrazine hydrazine->pyrazole_formation aminopyrazole 5-Amino-3-cyclopropyl-1-substituted-pyrazole pyrazole_formation->aminopyrazole urea_formation Urea Coupling (e.g., in THF or CH2Cl2) aminopyrazole->urea_formation isocyanate Aryl Isocyanate isocyanate->urea_formation final_product N-(3-Cyclopropyl-1-substituted-pyrazol-5-yl)-N'-(aryl)urea (p38 MAP Kinase Inhibitor) urea_formation->final_product

Caption: Synthetic workflow for pyrazole-urea p38 inhibitors.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of pyrazole-urea based p38 MAP kinase inhibitors, adapted for the use of a cyclopropyl-containing β-ketonitrile.

Protocol 1: Synthesis of 5-Amino-3-cyclopropyl-1-phenyl-1H-pyrazole (Representative Intermediate)

  • Reaction Setup: To a solution of this compound (1 equivalent) in toluene, add phenylhydrazine (1 equivalent).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 5-amino-3-cyclopropyl-1-phenyl-1H-pyrazole.

Protocol 2: Synthesis of N-(3-Cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-N'-(4-chlorophenyl)urea (Representative Final Product)

  • Reaction Setup: Dissolve the 5-amino-3-cyclopropyl-1-phenyl-1H-pyrazole intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

  • Reagent Addition: Add 4-chlorophenyl isocyanate (1 equivalent) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Remove the solvent in vacuo.

    • Triturate the residue with a suitable solvent system (e.g., 50% dichloromethane in hexanes).

    • Collect the solid product by filtration and dry in vacuo.

    • If necessary, recrystallize the product from a suitable solvent like methanol to obtain the analytically pure final compound.

Quantitative Data: Inhibitory Activity of Pyrazole-Urea Based p38 MAP Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of pyrazole-urea based p38 MAP kinase inhibitors, demonstrating the potency of this class of compounds. While not all compounds are directly synthesized from this compound, they share the core pyrazole-urea scaffold and illustrate the structure-activity relationship.

Compound IDR1 (at Pyrazole N-1)R2 (at Pyrazole C-3)R3 (at Urea)p38α IC50 (nM)
1 Phenyltert-Butyl4-Chlorophenyl10
2 4-Fluorophenyltert-Butyl4-Chlorophenyl8
3 PhenylCyclopropyl4-ChlorophenylData not available
4 Phenyltert-Butyl4-Methylphenyl15
5 Phenyltert-Butyl4-Methoxyphenyl25

Note: The IC50 values are representative examples from the literature for this class of inhibitors and may not correspond directly to compounds synthesized from this compound for which specific data was not available in the cited literature.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade that plays a central role in cellular responses to stress and inflammation. The pyrazole-urea based inhibitors act by binding to the p38α isoform, preventing its activation and subsequent downstream signaling.

p38 MAP Kinase Signaling Cascade

G Receptor Cell Surface Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK activates MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream phosphorylates Inhibitor Pyrazole-Urea Inhibitor Inhibitor->p38_MAPK inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream->Inflammation leads to

Caption: The p38 MAP Kinase signaling pathway and inhibitor action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent pyrazole-based p38 MAP kinase inhibitors. The incorporation of the cyclopropyl moiety is a key design element for enhancing the pharmacological properties of these inhibitors. The synthetic route via a 5-aminopyrazole intermediate is efficient and allows for the generation of a diverse range of potential drug candidates for the treatment of inflammatory diseases. Further investigation into inhibitors derived specifically from this compound is warranted to fully explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Cyclopropyl-3-oxopropanenitrile. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction yields and address common challenges.

Experimental Protocol: Claisen-Type Condensation for this compound Synthesis

This protocol is a representative method adapted from the synthesis of analogous β-ketonitriles and is intended as a starting point for optimization.

Reaction Scheme:

Cyclopropyl methyl carboxylate + Acetonitrile → this compound

Materials:

  • Cyclopropyl methyl carboxylate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Reagent Addition: Heat the suspension to 75-80°C. A mixture of cyclopropyl methyl carboxylate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) is then added dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, maintain the reaction mixture at 75-80°C for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the aqueous phase with 1M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive base (sodium hydride)Use a fresh bottle of sodium hydride. Ensure it has been stored properly under inert gas.
Insufficiently anhydrous conditionsFlame-dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of inert gas.
Low reaction temperatureEnsure the reaction temperature is maintained at the optimal level (e.g., 75-80°C).
Formation of a White Precipitate During Reaction Formation of the sodium salt of the productThis is expected. The product is deprotonated by the excess base to form its sodium salt, which drives the reaction to completion.
Low Yield After Work-up Incomplete reactionMonitor the reaction by TLC to ensure it has gone to completion before work-up. Extend the reaction time if necessary.
Product loss during extractionEnsure the pH of the aqueous layer is acidic enough (pH 3-4) to fully protonate the product before extraction. Perform multiple extractions with an adequate volume of organic solvent.
Self-condensation of the esterAdd the ester-acetonitrile mixture slowly to the heated base suspension to maintain a low concentration of the ester.
Presence of Impurities in the Final Product Unreacted starting materialsOptimize reaction time and temperature to ensure complete conversion. Purify the product thoroughly by vacuum distillation or column chromatography.
Side-products from side reactionsSee the FAQ section below for common side reactions and how to minimize them.

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess base in this reaction?

A1: In a Claisen-type condensation, the initial product, a β-ketonitrile, is more acidic than the starting nitrile. The excess base deprotonates the product, forming its enolate salt. This final, irreversible deprotonation step shifts the equilibrium of the reaction towards the product, driving the condensation to completion.

Q2: What are the most common side reactions in the synthesis of this compound?

A2: Common side reactions include:

  • Self-condensation of the cyclopropyl methyl carboxylate: This can be minimized by the slow, dropwise addition of the ester to the reaction mixture.

  • Hydrolysis of the ester: This can occur if there is moisture in the reaction. Using anhydrous reagents and solvents is crucial.

  • Formation of byproducts from the reaction of the base with the solvent or impurities.

Q3: Can I use a different base for this reaction?

A3: Yes, other strong bases such as potassium hydride, sodium amide, or lithium diisopropylamide (LDA) can be used. However, reaction conditions, such as temperature and solvent, may need to be re-optimized for each base.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a dilute acid, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting ester spot and the appearance of a new, more polar product spot will indicate the progress of the reaction.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions (Representative Protocol)

ReagentMolar EquivalentsRole
Cyclopropyl methyl carboxylate1Starting Material
Acetonitrile1.5Starting Material
Sodium Hydride (60%)2.2Base
Tetrahydrofuran (THF)-Solvent
Condition Value
Temperature75-80 °C
Reaction Time4-6 hours
AtmosphereInert (Nitrogen or Argon)

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 124-128 °C at 21 Torr
CAS Number 118431-88-2

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add NaH to anhydrous THF under N₂ B 2. Heat to 75-80°C A->B C 3. Add Cyclopropyl methyl carboxylate + Acetonitrile dropwise B->C D 4. Stir at 75-80°C for 4-6h C->D E 5. Cool to RT and quench with H₂O D->E F 6. Acidify with 1M HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with NaHCO₃ and Brine G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Vacuum Distillation or Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution cluster_step3 Step 3: Deprotonation (Drives Reaction) cluster_step4 Step 4: Protonation (Work-up) Acetonitrile CH₃-C≡N Acetonitrile Anion ⁻CH₂-C≡N Acetonitrile->Acetonitrile Anion NaH Tetrahedral Intermediate [Cyclopropyl-C(O⁻)(OMe)-CH₂-C≡N] Acetonitrile Anion->Tetrahedral Intermediate + Cyclopropyl methyl carboxylate Product + MeO⁻ Cyclopropyl-C(=O)-CH₂-C≡N + MeO⁻ Tetrahedral Intermediate->Product + MeO⁻ - MeO⁻ Product Enolate [Cyclopropyl-C(O⁻)=CH-C≡N]⁻ Na⁺ Product + MeO⁻->Product Enolate Irreversible Final Product Cyclopropyl-C(=O)-CH₂-C≡N Product Enolate->Final Product H₃O⁺

Caption: Plausible reaction mechanism for the synthesis of this compound.

Technical Support Center: 3-Cyclopropyl-3-oxopropanenitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Cyclopropyl-3-oxopropanenitrile. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction; Presence of unreacted starting materials (e.g., methyl cyclopropanecarboxylate, acetonitrile); Residual base (e.g., sodium methoxide); Presence of alcohol byproduct (e.g., methanol).1. Ensure the reaction has gone to completion using an appropriate analytical method (e.g., TLC, GC, NMR). 2. Perform an acidic work-up to neutralize any remaining base. 3. Use an aqueous wash to remove water-soluble impurities like salts and methanol. 4. Proceed with a dedicated purification technique such as column chromatography or recrystallization.
Oily Product Instead of Solid Presence of impurities lowering the melting point; Residual solvent.1. Attempt purification by column chromatography to remove impurities. 2. If the product is known to be a solid, try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. 3. Ensure all solvent is removed under high vacuum.
Poor Separation in Column Chromatography Incorrect solvent system (polarity too high or too low); Co-elution of impurities.1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. 2. A common starting point for β-ketonitriles is a petroleum ether/ethyl acetate mixture.[1] 3. Consider using a different stationary phase if baseline separation is not achievable on silica gel.
Difficulty in Recrystallization Inappropriate solvent choice; Product is too soluble at room temperature; Oiling out during cooling.1. Screen a variety of solvents with differing polarities (e.g., isopropanol, ethyl acetate, toluene, or mixtures with hexanes). The ideal solvent should dissolve the compound when hot but not at room temperature.[2] 2. If the product oils out, try cooling the solution more slowly, adding a seed crystal, or using a more dilute solution. 3. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can also be effective.
Product Degradation β-Ketonitriles can be susceptible to hydrolysis or other degradation pathways, especially under acidic or basic conditions at elevated temperatures.1. Avoid prolonged exposure to strong acids or bases. 2. Keep temperatures as low as possible during purification steps like distillation or solvent removal. 3. Store the purified product in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Claisen condensation?

A1: The most common synthesis route is a Claisen-type condensation between a cyclopropylcarbonyl donor (like methyl cyclopropanecarboxylate) and acetonitrile.[3][4] Potential impurities include unreacted starting materials, the base used for the reaction (e.g., sodium methoxide), the alcohol byproduct (methanol), and possible side-products from self-condensation.

Q2: Which purification method is generally preferred for this compound, chromatography or recrystallization?

A2: Both methods can be effective. Flash column chromatography is often used for the purification of β-ketonitriles and can provide excellent separation of a wide range of impurities.[1] Recrystallization is a more scalable and economical option if a suitable solvent system can be identified and the impurity profile is not overly complex.[2] The choice often depends on the scale of the purification and the nature of the impurities present.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying any organic impurities.

Q4: How should I store purified this compound?

A4: The compound should be stored in a cool, dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Quantitative Data Summary

The following table summarizes typical, estimated data for the purification of this compound. These values are based on general laboratory practices for similar compounds and may vary depending on the specific experimental conditions.

Purification Method Parameter Typical Value
Flash Column Chromatography Stationary PhaseSilica Gel
Mobile Phase10-30% Ethyl Acetate in Hexanes/Petroleum Ether
Crude Purity70-85%
Final Purity>98%
Typical Yield75-90%
Recrystallization Suitable SolventsIsopropanol, Ethyl Acetate/Hexanes, Toluene
Crude Purity>85%
Final Purity>99%
Typical Yield60-85%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude this compound containing a variety of impurities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal when the crude product has a purity of >85% and a suitable solvent has been identified.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product (from synthesis) Purity_Check1 Purity Assessment (TLC, GC, NMR) Crude->Purity_Check1 High_Purity > 85% Purity? Purity_Check1->High_Purity Chromatography Flash Column Chromatography High_Purity->Chromatography No Recrystallization Recrystallization High_Purity->Recrystallization Yes Purity_Check2 Purity Assessment (HPLC, GC, NMR) Chromatography->Purity_Check2 Recrystallization->Purity_Check2 Pure_Product Pure 3-Cyclopropyl-3- oxopropanenitrile Purity_Check2->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Caption: Potential impurities from Claisen condensation synthesis.

References

common side reactions in the synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, which is typically achieved through a Claisen-type condensation reaction.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the Claisen condensation reaction. Here is a systematic guide to troubleshooting this issue:

  • Inadequate Base: The choice and quantity of the base are critical for deprotonating the nitrile-containing starting material to form the nucleophilic enolate.

    • Troubleshooting:

      • Ensure the base used (e.g., sodium ethoxide, sodium hydride) is fresh and has been stored under appropriate anhydrous conditions.

      • Verify that a sufficient molar equivalent of the base is used. For Claisen condensations, at least a stoichiometric amount of base is often required to drive the equilibrium towards the product by deprotonating the resulting β-keto nitrile.

      • Consider using a stronger base, such as sodium amide or LDA (Lithium diisopropylamide), if weaker bases are proving ineffective, though this may increase the risk of side reactions.

  • Presence of Water: Claisen condensations are highly sensitive to moisture. Water can hydrolyze the ester starting material and quench the enolate intermediate, halting the reaction.

    • Troubleshooting:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for acetonitrile).

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the stability of the intermediates.

    • Troubleshooting:

      • If the reaction is sluggish, consider a moderate increase in temperature. However, be aware that excessive heat can promote side reactions.

      • For reactions involving highly reactive bases like LDA, low temperatures (e.g., -78 °C) are often necessary during the deprotonation step to prevent side reactions.

  • Purity of Starting Materials: Impurities in the starting materials, such as cyclopropyl methyl ketone or ethyl cyanoacetate, can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of the starting materials by checking their specifications or by purifying them before use (e.g., distillation).

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on TLC, and I am having trouble isolating the pure this compound. What are the likely byproducts and how can I minimize them?

Answer: The formation of multiple products is a common challenge in Claisen-type condensations. Understanding the potential side reactions is key to minimizing byproduct formation and simplifying purification.

Common Side Reactions and Byproducts:

Side Reaction/ByproductDescriptionMitigation Strategies
Self-Condensation of Starting Materials If both starting materials have α-hydrogens, they can react with themselves. For example, ethyl cyanoacetate can undergo self-condensation.Use a starting material without α-hydrogens as the electrophile if possible. Alternatively, use a strong, non-nucleophilic base like LDA to selectively deprotonate one starting material completely before adding the second.
Hydrolysis Products If water is present, the ester (e.g., ethyl cyclopropanecarboxylate) can be hydrolyzed to the corresponding carboxylic acid, and the nitrile group can be hydrolyzed to a carboxylic acid or amide.Strictly maintain anhydrous reaction conditions.
Michael Addition The enolate intermediate can potentially add to an α,β-unsaturated ketone or nitrile if one is formed in a side reaction.This is less common in this specific synthesis but can be minimized by controlling the reaction temperature and stoichiometry.
Amidine Formation If sodium amide is used as the base, it can sometimes react with the nitrile functionality.If amidine formation is suspected, consider switching to a non-nucleophilic base like sodium hydride or LDA.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating this compound from closely related byproducts. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Distillation: If the byproducts have significantly different boiling points from the desired product, vacuum distillation can be a viable purification method.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is a Claisen-type condensation reaction. This typically involves the reaction of a cyclopropyl-containing electrophile, such as ethyl cyclopropanecarboxylate or cyclopropyl methyl ketone, with a nitrile-containing nucleophile precursor, such as acetonitrile or ethyl cyanoacetate, in the presence of a strong base.

Q2: What is the role of the base in this synthesis?

A2: The base plays a crucial role in initiating the reaction by deprotonating the carbon alpha to the nitrile group of the nucleophilic partner (e.g., acetonitrile or ethyl cyanoacetate). This generates a resonance-stabilized carbanion (enolate), which then acts as the nucleophile, attacking the carbonyl carbon of the electrophilic partner (e.g., ethyl cyclopropanecarboxylate). A stoichiometric amount of base is often necessary because the product, a β-keto nitrile, is more acidic than the starting materials and will be deprotonated by the alkoxide byproduct, driving the reaction to completion.

Q3: Can I use sodium hydroxide or potassium hydroxide as the base?

A3: It is generally not recommended to use hydroxide bases in this reaction. Hydroxide ions can promote the hydrolysis of the ester starting material, leading to the formation of the corresponding carboxylate and reducing the yield of the desired β-keto nitrile.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the spots.

Q5: What are the typical reaction conditions for this synthesis?

A5: Typical reaction conditions involve:

  • Base: Sodium ethoxide (NaOEt), Sodium hydride (NaH), or Lithium diisopropylamide (LDA).

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or acetonitrile.

  • Temperature: Varies depending on the base and reactants, ranging from -78 °C (for LDA) to room temperature or gentle reflux.

  • Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent side reactions with atmospheric moisture and oxygen.

Experimental Workflow & Logic Diagrams

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Assemble Reaction Under Inert Atmosphere prep_glass->setup prep_solvents Anhydrous Solvents prep_solvents->setup prep_reagents Purify Starting Materials prep_reagents->setup add_base Add Base to Nucleophile Precursor setup->add_base add_electro Add Electrophile add_base->add_electro react Stir at Appropriate Temperature add_electro->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive/Insufficient Base start->cause1 cause2 Presence of Water start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Use Fresh/More Base or Stronger Base cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Troubleshooting logic for addressing low or no product yield.

troubleshooting_purity cluster_byproducts Likely Byproducts cluster_solutions Mitigation & Purification start Multiple Products/ Purification Issues byprod1 Self-Condensation Products start->byprod1 byprod2 Hydrolysis Products start->byprod2 byprod3 Michael Adducts start->byprod3 sol1 Control Stoichiometry/ Use Selective Base byprod1->sol1 sol2 Strict Anhydrous Conditions byprod2->sol2 sol3 Optimize Temperature byprod3->sol3 purification Column Chromatography/ Distillation sol1->purification sol2->purification sol3->purification

Caption: Troubleshooting logic for issues with product purity and multiple byproducts.

stability and storage conditions for 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Cyclopropyl-3-oxopropanenitrile, along with troubleshooting guides and frequently asked questions for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a freezer at temperatures under -20°C.[1][2] It is also crucial to store the compound in a dark place and under an inert atmosphere to prevent degradation.[1][2]

Q2: What is the physical appearance of this compound?

A2: this compound can present as a colorless to yellow liquid, semi-solid, or solid.[2]

Q3: What are the known safety hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is a combustible liquid that is toxic if swallowed, causes skin irritation, and causes serious eye irritation.[3][4] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.

Q4: Can I store solutions of this compound? If so, under what conditions?

A4: While solid this compound is most stable when stored at -20°C, solutions for experimental use should ideally be prepared fresh. If short-term storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C in an airtight container, protected from light. The stability of the compound in your specific experimental solvent should be validated.

Q5: What are the potential degradation pathways for this compound?

A5: As a β-ketonitrile, this compound is susceptible to degradation. Potential pathways include hydrolysis of the nitrile group to a carboxylic acid or amide, particularly under acidic or basic conditions. The presence of the ketone group also allows for keto-enol tautomerism, which can influence its reactivity and stability.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause: Degradation of the compound in the solid state or in the assay medium.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at or below -20°C, protected from light, and under an inert atmosphere.

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment. Avoid using previously prepared and stored solutions if stability has not been confirmed.

    • Assess Solution Stability: If you must use a stock solution, its stability in the chosen solvent should be confirmed. A general protocol for assessing solution stability is provided in the "Experimental Protocols" section.

    • Evaluate Assay Buffer Compatibility: Incubate this compound in your assay buffer for the duration of a typical experiment. Analyze samples at various time points by a suitable analytical method like HPLC to monitor for any degradation.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
  • Possible Cause: Degradation of the compound due to improper handling, storage, or experimental conditions.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvent used for sample preparation is of high purity and compatible with the compound. Some solvents can promote degradation.

    • Check pH of Solutions: The pH of your solutions can significantly impact the stability of β-ketonitriles. Hydrolysis can occur under both acidic and basic conditions. Ensure the pH is controlled and appropriate for your experiment.

    • Control Temperature: Avoid exposing the compound to elevated temperatures for extended periods. Perform sample preparation and analysis at controlled room temperature or on ice if necessary.

    • Investigate Photostability: If your experimental setup involves exposure to light, consider the possibility of photodegradation. Protect samples from light by using amber vials or covering them with aluminum foil.

A logical workflow for troubleshooting inconsistent experimental results is depicted in the diagram below.

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Verify Proper Storage of Solid Compound (< -20°C, dark, inert atmosphere) A->B C Prepare Fresh Solution for a Control Experiment B->C D Do results improve? C->D E Issue likely related to compound stability in solution or assay conditions. D->E Yes F Original solid compound may be degraded. Consider acquiring a new batch. D->F No G Conduct Solution Stability Study (see Experimental Protocols) E->G H Assess Compatibility with Assay Buffer (pH, temperature, light exposure) E->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature Store at or below -20°C[1][2]To minimize thermal degradation.
Light Keep in a dark place[1][2]To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[1][2]To prevent oxidation.
Physical Form Solid[2]Generally more stable than solutions.
Solutions Prepare fresh before useTo avoid solvent-mediated degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol describes a forced degradation study to determine the stability of this compound in a specific solvent under various stress conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for such analysis.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest (e.g., Acetonitrile, Methanol, DMSO)

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

  • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature environment (e.g., 40°C, 60°C).

  • Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or daylight), while keeping a control sample in the dark.

  • Control Sample: Keep an aliquot of the stock solution at the intended experimental temperature, protected from light.

4. Sample Analysis:

  • Incubate the stressed and control samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC. The mobile phase and column conditions should be optimized to separate the parent compound from any potential degradants.

  • Monitor the peak area of the parent compound over time to determine the extent of degradation.

The workflow for this stability assessment is illustrated below.

G Experimental Workflow for Solution Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Degradation (3% H₂O₂) A->D E Thermal Degradation (e.g., 40°C) A->E F Photodegradation (Light Exposure) A->F G Control Sample (Protected from light/stress) A->G H Incubate for specified time points (0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Withdraw, neutralize (if needed), and dilute aliquots H->I J Analyze by HPLC-UV I->J K Compare peak area of parent compound to determine degradation J->K

Caption: Workflow for assessing the stability of a compound in solution.

References

troubleshooting low conversion rates in nitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during nitrile synthesis, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or no conversion in the dehydration of a primary amide to a nitrile.

Q: I am attempting to dehydrate a primary amide to a nitrile using a standard dehydrating agent (e.g., POCl₃, SOCl₂, TFAA), but I am observing a low conversion of my starting material. What are the potential causes and how can I improve the yield?

A: Low conversion in amide dehydration is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions:

  • Inadequate Dehydrating Agent: The choice and amount of dehydrating agent are crucial. Some amides require stronger reagents.

    • Troubleshooting:

      • Increase the equivalents of the dehydrating agent.

      • If using a milder reagent like trifluoroacetic anhydride (TFAA), consider switching to a more powerful one like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), but be mindful of the harsher acidic conditions which might not be suitable for sensitive substrates.[1]

      • For a very mild and rapid option, consider a catalytic Appel-type dehydration using triphenylphosphine oxide with oxalyl chloride and triethylamine, which can be complete in under 10 minutes with low catalyst loading.[2]

  • Suboptimal Reaction Temperature: Dehydration reactions often require specific temperature ranges to proceed efficiently.

    • Troubleshooting:

      • Ensure the reaction is being conducted at the appropriate temperature for the specific reagent used. Reactions with POCl₃ and SOCl₂ often require heating.[1]

      • Conversely, some modern catalytic systems operate effectively at room temperature.[2][3]

  • Solvent Effects: The solvent can significantly influence the reaction rate and outcome.

    • Troubleshooting:

      • Ensure you are using a dry, appropriate solvent. Acetonitrile is a common and effective solvent for many dehydration reactions.[2] In some cases, other solvents like toluene or dioxane might be used, though they can be inferior.[2]

  • Presence of Water: Dehydration reactions are, by definition, sensitive to water. Any moisture in the starting materials or solvent can quench the dehydrating agent.

    • Troubleshooting:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents.

      • Ensure the primary amide starting material is dry.

Issue 2: Low yield when synthesizing a nitrile from an aldehyde and hydroxylamine.

Q: My one-pot synthesis of a nitrile from an aldehyde using hydroxylamine hydrochloride is resulting in a low yield of the desired product. What factors should I investigate?

A: This one-pot reaction involves the formation of an aldoxime intermediate, which is then dehydrated to the nitrile. Problems can arise at either stage.[4]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Troubleshooting:

      • Heating is often required. A study on the solvent-free conversion of aldehydes to nitriles found that heating at 100°C was effective.[5] Another protocol using silica-gel as a catalyst found 83°C to be optimal for their model substrate.[6]

      • Optimize the reaction time. In some cases, increasing the reaction time can improve conversion. However, prolonged heating can also lead to side reactions.

  • Incorrect Stoichiometry: The ratio of aldehyde to hydroxylamine hydrochloride can impact the yield.

    • Troubleshooting:

      • Using a slight excess (e.g., 1.1 to 1.2 equivalents) of hydroxylamine hydrochloride is often beneficial to drive the reaction to completion.[5][6]

  • Catalyst/Additive Issues: The choice of catalyst or solvent system can be pivotal.

    • Troubleshooting:

      • While the reaction can be performed solvent-free, various solvents and catalysts have been employed to improve yields.[5][7] Solvents like DMSO, NMP, or even a deep eutectic mixture of choline chloride and urea have been used successfully.[3]

      • The use of a heterogeneous catalyst like silica-gel or a copper fluorapatite catalyst can facilitate the reaction and simplify work-up.[6][8]

  • Formation of Side Products: Incomplete dehydration of the aldoxime intermediate or other side reactions can lower the nitrile yield.

    • Troubleshooting:

      • Monitor the reaction by TLC or LC-MS to check for the presence of the aldoxime intermediate. If the intermediate is present in significant amounts, this suggests the dehydration step is problematic.

      • Consider the addition of a specific dehydrating agent to the one-pot system if the in-situ dehydration is inefficient.

Data Summary

Table 1: Comparison of Conditions for Amide Dehydration to Nitriles

Reagent/Catalyst SystemTemperatureTypical Reaction TimeKey AdvantagesPotential Drawbacks
POCl₃HeatingVariesReadily available, effectiveHarsh acidic conditions (HCl byproduct)[1]
SOCl₂HeatingVariesEffective dehydrating agentHarsh acidic conditions (HCl, SO₂ byproducts)[1]
TFAAVariesVariesMilder, non-acidic conditionsCan cause trifluoroacetylation of other functional groups[1]
Ph₃PO (catalytic), (COCl)₂, Et₃NRoom Temp.< 10 minutesVery fast, mild conditions, low catalyst loading[2]Requires multiple reagents
T3P® (Propylphosphonic anhydride)VariesVariesEfficient for a range of substratesReagent cost

Table 2: Optimization of Aldehyde to Nitrile Conversion using Hydroxylamine HCl

MethodAldehyde (equiv.)Hydroxylamine HCl (equiv.)Temperature (°C)Solvent/CatalystTypical Yields
Sharghi et al. (2005)11.1100Solvent-freeGood to Excellent[5]
Chakraborty & Gosh (2018)11.283Silica-gel53-87%[6]
Kumar et al. (1999)11.1-1.2110-115N-Methylpyrrolidone (NMP)High[3]
Patil et al. (2013)1N/A (NH₄OAc used)VariesCholine chloride/urea (deep eutectic)Good to Excellent[3]

Experimental Protocols

Protocol 1: Catalytic Appel-Type Dehydration of a Primary Amide

This protocol is adapted from a highly efficient method for converting amides to nitriles.[2]

  • Materials:

    • Primary amide (1.0 equiv)

    • Triphenylphosphine oxide (Ph₃PO) (0.01 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Dry acetonitrile (MeCN)

    • Oxalyl chloride ((COCl)₂) (2.0 equiv)

  • Procedure:

    • To a solution of the primary amide and triphenylphosphine oxide in dry acetonitrile, add triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of oxalyl chloride in dry acetonitrile dropwise to the stirred mixture.

    • After the addition is complete, allow the reaction to stir at room temperature for 10 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude nitrile by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of a Nitrile from an Aldehyde (Silica-Gel Catalyzed)

This protocol is based on a solvent-free method using silica gel.[6]

  • Materials:

    • Aldehyde (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Silica-gel (60-120 mesh)

  • Procedure:

    • In a mortar and pestle, thoroughly grind the aldehyde, hydroxylamine hydrochloride, and silica gel.

    • Transfer the mixture to a round-bottom flask equipped with a magnetic stir bar.

    • Heat the mixture to 80-100°C with vigorous stirring for 3-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic extracts with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude nitrile.

    • Purify as needed.

Visual Guides

Troubleshooting_Amide_Dehydration start Start: Low Conversion in Amide Dehydration reagent Problem: Inadequate Dehydrating Agent? start->reagent temp Problem: Suboptimal Temperature? reagent->temp No sol_reagent Solution: - Increase equivalents - Switch to stronger reagent (e.g., POCl₃) - Try catalytic system reagent->sol_reagent Yes solvent Problem: Incorrect Solvent? temp->solvent No sol_temp Solution: - Adjust temperature (heating often required) - Consult literature for specific reagent temp->sol_temp Yes water Problem: Presence of Water? solvent->water No sol_solvent Solution: - Use dry, appropriate solvent (e.g., dry MeCN) solvent->sol_solvent Yes sol_water Solution: - Use anhydrous reagents and solvents - Dry glassware thoroughly water->sol_water Yes end Improved Conversion sol_reagent->end sol_temp->end sol_solvent->end sol_water->end

Troubleshooting workflow for low conversion in amide dehydration.

Aldehyde_to_Nitrile_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation aldehyde Aldehyde mix Mix & Heat (e.g., 80-115°C) aldehyde->mix hydroxylamine Hydroxylamine HCl (1.1-1.2 equiv) hydroxylamine->mix catalyst Catalyst / Conditions (e.g., Silica-gel or Solvent-free) catalyst->mix intermediate Aldoxime Intermediate (In-situ) mix->intermediate dehydration In-situ Dehydration intermediate->dehydration extraction Extraction with Organic Solvent dehydration->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Nitrile Product purification->product

General experimental workflow for aldehyde to nitrile synthesis.

References

challenges in the scale-up of 3-Cyclopropyl-3-oxopropanenitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Cyclopropyl-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via a Claisen-type condensation reaction. The most common approach involves the reaction of a cyclopropylcarbonyl derivative, such as ethyl cyclopropanecarboxylate, with acetonitrile in the presence of a strong base.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges during the scale-up of this compound production include:

  • Reaction Control and Heat Management: The Claisen condensation is an exothermic reaction. Improper heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.[1][2]

  • Side Reaction and Impurity Profile: At an industrial scale, minor side reactions observed in the lab can become significant, impacting yield and purity. Common side products can arise from self-condensation of the starting materials or degradation of the product.

  • Raw Material Quality and Stoichiometry: The purity of starting materials, particularly the cyclopropyl precursor and acetonitrile, is crucial. The precise control of stoichiometry becomes more challenging at a larger scale.

  • Work-up and Product Isolation: Efficient extraction, quenching, and crystallization or distillation of the final product can be complex in large batches, potentially leading to product loss or lower purity.

  • Safety: The use of strong bases and the exothermic nature of the reaction require robust safety protocols to prevent runaway reactions.[1][2][3]

Q3: How does the choice of base impact the reaction at scale?

A3: The choice of base (e.g., sodium ethoxide, sodium amide, potassium tert-butoxide) is critical.[4] On a large scale, factors such as cost, handling safety, solubility, and the potential for side reactions must be carefully considered. For instance, while stronger bases might offer higher yields in the lab, they can be more hazardous and difficult to handle in a plant setting.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., self-condensation of acetonitrile). 3. Product degradation during work-up. 4. Inefficient mixing at a larger scale.1. Monitor reaction progress using in-process controls (e.g., HPLC, GC). Consider extending reaction time or adjusting temperature. 2. Optimize the rate of addition of reagents to maintain better temperature control. Evaluate alternative bases or solvents.[4] 3. Ensure rapid and efficient quenching and extraction procedures. Avoid prolonged exposure to acidic or basic conditions during work-up. 4. Evaluate and optimize the reactor's agitation speed and impeller design to ensure proper mixing.
Low Purity / High Impurity Profile 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Inefficient purification.1. Adjust stoichiometry of reactants. 2. Control reaction temperature rigorously. Investigate the impact of impurities in starting materials. 3. Develop a robust purification protocol. This may involve recrystallization with different solvent systems or fractional distillation under reduced pressure.
Poor Reaction Control / Thermal Runaway 1. Inadequate heat removal from the reactor. 2. Too rapid addition of reagents. 3. Insufficient cooling capacity for the batch size.1. Ensure the reactor's cooling system is adequate for the heat of reaction at the intended scale. The heat produced increases with the volume, while the heat removed depends on the surface area.[2] 2. Implement a controlled addition profile for the limiting reagent. 3. Reduce the batch size or upgrade the cooling system. Perform a thorough process safety assessment, including reaction calorimetry, to understand the thermal risks.[1][5]
Difficulty in Product Isolation 1. Product is an oil or low-melting solid. 2. Formation of emulsions during extraction. 3. Inefficient crystallization.1. If direct crystallization is difficult, consider purification by distillation. 2. Add a brine wash or a small amount of a different solvent to break the emulsion. 3. Screen various solvents and solvent mixtures for optimal crystallization. Seeding with a small amount of pure product can induce crystallization.

Experimental Protocols

Illustrative Laboratory-Scale Synthesis of a β-Ketonitrile

The following protocol for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile is provided as a representative example of a β-ketonitrile synthesis. The principles can be adapted for this compound, though specific conditions may need optimization.

Materials:

  • Ethyl cyclopentanecarboxylate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous solvent (e.g., 150 mL of diethyl ether) and sodium ethoxide (1.1 equivalents) are added to the flask. The mixture is stirred and cooled in an ice bath. A solution of ethyl cyclopentanecarboxylate (1 equivalent) and acetonitrile (1.2 equivalents) in 50 mL of the anhydrous solvent is added dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C, and 10% hydrochloric acid is slowly added to quench the reaction and neutralize the base until the pH is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Illustrative Impact of Scale on Key Parameters for a Generic β-Ketonitrile Synthesis

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Production Scale (100 kg)
Typical Yield 80-90%70-85%65-80%
Purity (before final purification) 90-95%85-92%80-90%
Reaction Time 4-6 hours6-10 hours8-12 hours
Key Challenge Optimizing reaction conditionsHeat transfer and mixingProcess safety and economics

Note: This table presents generalized trends and the actual values for this compound may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Reaction Setup (Inert Atmosphere) add Reagent Addition (Controlled Temperature) prep->add 1. react Reaction Monitoring (TLC/HPLC) add->react 2. quench Quenching react->quench 3. extract Extraction quench->extract 4. dry Drying extract->dry 5. concentrate Concentration dry->concentrate 6. purify Distillation or Crystallization concentrate->purify 7. product Final Product purify->product 8.

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Causes cluster_purity Low Purity Causes cluster_thermal Thermal Runaway Causes start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity thermal_issue Thermal Runaway start->thermal_issue incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions_yield Side Reactions low_yield->side_reactions_yield degradation Product Degradation low_yield->degradation unreacted_sm Unreacted Starting Material low_purity->unreacted_sm byproducts Byproducts low_purity->byproducts heat_removal Inadequate Heat Removal thermal_issue->heat_removal addition_rate Rapid Reagent Addition thermal_issue->addition_rate

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-Cyclopropyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Claisen condensation reaction between ethyl cyclopropanecarboxylate and acetonitrile using a strong base like potassium tert-butoxide.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in Claisen-type condensations. Several factors can contribute to this:

  • Insufficient Base: A full equivalent of a strong, non-nucleophilic base is crucial to drive the reaction to completion. The enolate of the β-keto ester product is acidic and will be deprotonated by the base, shifting the equilibrium towards the product. Ensure you are using at least one full equivalent of a strong base like potassium tert-butoxide.

  • Presence of Moisture: The reagents and solvent must be anhydrous. Any moisture will react with the strong base, reducing its effectiveness, and can also lead to hydrolysis of the starting ester. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions. It is advisable to perform small-scale optimizations to determine the ideal temperature for your specific setup.

  • Inefficient Mixing: Proper mixing is essential to ensure the reactants and base interact effectively. Use adequate stirring throughout the reaction.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The formation of multiple products can complicate purification. The most probable impurities include:

  • Unreacted Starting Materials: Ethyl cyclopropanecarboxylate and acetonitrile may be present if the reaction has not gone to completion.

  • Hydrolysis Products: If moisture is present, ethyl cyclopropanecarboxylate can hydrolyze to cyclopropanecarboxylic acid, and this compound can hydrolyze to the corresponding β-keto acid, which may subsequently decarboxylate.

  • Self-Condensation of Ethyl Cyclopropanecarboxylate: Although less likely with acetonitrile as the reaction partner, some self-condensation of the starting ester can occur, leading to the formation of ethyl 3-cyclopropyl-2-(cyclopropanecarbonyl)-3-oxopropanoate.

  • Ring-Opened Products: Cyclopropyl ketones can undergo ring-opening reactions in the presence of strong bases or nucleophiles, although this is less common under standard Claisen condensation conditions.

Q3: How can I effectively purify the final product?

A3: Purification of β-ketonitriles can often be achieved using standard laboratory techniques. Flash column chromatography on silica gel is a common and effective method for isolating this compound from non-volatile impurities.[1] Due to the product's potential volatility, care should be taken during solvent removal in vacuo. For analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of β-ketonitriles via Claisen condensation. Please note that specific yields for this compound may vary.

ParameterValue/RangeNotes
Reactants Ethyl cyclopropanecarboxylate, Acetonitrile
Base Potassium tert-butoxide (KOt-Bu)At least 1 equivalent required.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are commonly used.
Reaction Time 2-24 hoursMonitor by TLC for completion.
Temperature Ambient to refluxOptimization may be required.
Reported Yield Modest to Good (e.g., 30-76% for similar β-ketonitriles)Yields are highly dependent on reaction conditions.
Purity (after chromatography) >95%

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a reported method for the synthesis of β-ketonitriles.

Materials:

  • Ethyl cyclopropanecarboxylate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reactants: To the THF, add ethyl cyclopropanecarboxylate and acetonitrile.

  • Base Addition: Cool the mixture in an ice bath and add potassium tert-butoxide portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench by slowly adding 1 M HCl until the mixture is acidic (pH ~5-6).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No anhydrous Ensure Anhydrous Conditions (Reagents & Glassware) check_yield->anhydrous Yes id_impurities Identify Potential Impurities: - Starting Materials - Hydrolysis Products - Self-Condensation Product check_purity->id_impurities Yes end_product Pure this compound check_purity->end_product No base_equiv Verify Base Stoichiometry (>= 1 equivalent) anhydrous->base_equiv optimize_temp Optimize Reaction Temperature base_equiv->optimize_temp optimize_temp->check_purity purification Purification Strategy: - Flash Column Chromatography - Distillation (if applicable) id_impurities->purification purification->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis reactants 1. Reactants & Solvent Addition (Ethyl cyclopropanecarboxylate, Acetonitrile, THF) base_addition 2. Base Addition (KOt-Bu) (Under Inert Atmosphere, Cooled) reactants->base_addition reaction 3. Reaction (Stir at Room Temperature, Monitor by TLC) base_addition->reaction workup 4. Aqueous Work-up (Acid Quench, Extraction) reaction->workup purification 5. Purification (Flash Column Chromatography) workup->purification product 6. Pure Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions with 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyclopropyl-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile building block.

I. Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazines is a common method for synthesizing valuable cyclopropyl-substituted pyrazoles. However, a significant challenge in this synthesis is controlling the regioselectivity, which can lead to the formation of two different regioisomers: 3-cyclopropyl-5-aminopyrazole and 5-cyclopropyl-3-aminopyrazole. The desired isomer often depends on the specific therapeutic target.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of two different pyrazole isomers in my reaction?

A1: this compound is an unsymmetrical β-ketonitrile. When it reacts with a hydrazine, the initial nucleophilic attack can occur at either the ketone carbonyl carbon or the nitrile carbon, leading to two different intermediates that then cyclize to form two distinct pyrazole regioisomers. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2]

Q2: How can I control the regioselectivity to favor the formation of 3-cyclopropyl-5-aminopyrazole?

A2: To favor the formation of the 5-amino pyrazole isomer, the reaction should be carried out under conditions that promote the initial attack of the hydrazine at the ketone carbonyl. Generally, neutral or slightly basic conditions favor this pathway. The reaction of β-ketonitriles with hydrazines typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone, which then cyclizes.[1][2]

Q3: What conditions favor the synthesis of 5-cyclopropyl-3-aminopyrazole?

A3: To favor the 3-amino pyrazole isomer, acidic conditions are often employed. The use of hydrazine hydrochloride in a suitable solvent can promote the formation of the desired regioisomer. Acidic cyclization of hydrazines with enols has been shown to favor the formation of the 3-aminopyrazole isomer.[1]

Troubleshooting Guide: Pyrazole Synthesis
IssueProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity (mixture of isomers) Reaction conditions are not optimized for the desired isomer.- For the 5-amino isomer, use hydrazine hydrate in a neutral solvent like ethanol at reflux. - For the 3-amino isomer, use hydrazine hydrochloride in an acidic medium or a protic solvent.
Low Yield of Desired Isomer Incomplete reaction or side product formation.- Increase reaction time and/or temperature. - Ensure the purity of starting materials and solvents. - Consider using a slight excess of the hydrazine reagent.
Difficulty in Separating Isomers Similar polarity of the two regioisomers.- Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). - Consider derivatization of the mixture to facilitate separation, followed by deprotection.
Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-5-aminopyrazole (Favored under neutral/basic conditions)

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 3-cyclopropyl-5-aminopyrazole.

Protocol 2: Synthesis of 5-cyclopropyl-3-aminopyrazole (Favored under acidic conditions)

  • Suspend this compound (1.0 eq) and hydrazine hydrochloride (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid) if necessary.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Diagram 1: Regioselective Pyrazole Synthesis Pathway

G cluster_0 Reaction of this compound with Hydrazine cluster_1 Neutral/Basic Conditions cluster_2 Acidic Conditions Start This compound + Hydrazine Intermediate_A Hydrazone Intermediate (Attack at Ketone) Start->Intermediate_A Hydrazine Hydrate Intermediate_B Enamine Intermediate (Attack at Nitrile) Start->Intermediate_B Hydrazine Hydrochloride Product_A 3-Cyclopropyl-5-aminopyrazole (Major Product) Intermediate_A->Product_A Cyclization Product_B 5-Cyclopropyl-3-aminopyrazole (Major Product) Intermediate_B->Product_B Cyclization

Caption: Factors influencing the regioselective synthesis of pyrazoles.

II. Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones is a key C-C bond-forming reaction. Controlling the reaction conditions is crucial for achieving high yields and preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common issues encountered during the Knoevenagel condensation with this compound?

A1: Common issues include low yields, formation of side products due to self-condensation of the starting material, and difficulty in achieving the desired product with sterically hindered aldehydes or ketones. The choice of catalyst and solvent plays a significant role in the outcome of the reaction.

Q2: Which catalysts are most effective for this reaction?

A2: Weak bases such as piperidine, pyridine, or ammonium acetate are commonly used. In some cases, Lewis acids can also catalyze the reaction. For a greener approach, agro-waste extracts have been explored as catalysts. The use of a catalyst is generally necessary to facilitate the reaction.

Troubleshooting Guide: Knoevenagel Condensation
IssueProbable Cause(s)Recommended Solution(s)
Low Product Yield Inefficient catalysis or unfavorable reaction equilibrium.- Screen different catalysts (e.g., piperidine, pyridine, ammonium acetate). - Use a Dean-Stark apparatus to remove water and drive the reaction to completion. - Consider solvent-free conditions or microwave irradiation to enhance the reaction rate.
Formation of Michael Adduct as a Side Product The Knoevenagel product can act as a Michael acceptor.- Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a catalyst that favors the condensation over the subsequent Michael addition.
Experimental Protocol

Protocol 3: Knoevenagel Condensation with an Aromatic Aldehyde

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Diagram 2: Knoevenagel Condensation Workflow

G Start This compound + Aldehyde/Ketone Catalyst Add Catalyst (e.g., Piperidine/Acetic Acid) Start->Catalyst Reaction Reflux in Toluene (with water removal) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: General workflow for Knoevenagel condensation.

III. Michael Addition

The active methylene group in this compound can act as a Michael donor in conjugate additions to α,β-unsaturated compounds. The regioselectivity of this reaction can be influenced by the choice of base and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What determines the regioselectivity in Michael additions with this compound?

A1: The regioselectivity is primarily governed by the nature of the Michael acceptor and the reaction conditions. The nucleophilic attack can occur at the β-position of the α,β-unsaturated system (1,4-addition) or at the carbonyl carbon (1,2-addition). The use of soft nucleophiles, like the enolate of this compound, generally favors the 1,4-addition.

Troubleshooting Guide: Michael Addition
IssueProbable Cause(s)Recommended Solution(s)
Formation of 1,2-Addition Product Use of a hard nucleophile or kinetically controlled conditions.- Use a soft base (e.g., a catalytic amount of a weaker base) to generate the enolate in situ. - Employ reaction conditions that favor thermodynamic control (e.g., longer reaction times, slightly elevated temperatures).
Low Yield Reversibility of the Michael addition.- Use a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction forward. - Ensure anhydrous conditions to prevent protonation of the enolate.
Experimental Protocol

Protocol 4: Michael Addition to an α,β-Unsaturated Ketone

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a catalytic amount of a base (e.g., sodium ethoxide, DBU).

  • Stir the mixture at room temperature for 15-30 minutes to generate the enolate.

  • Cool the reaction to 0 °C and add the α,β-unsaturated ketone (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 3: Factors in Michael Addition Regioselectivity

G cluster_conditions Reaction Conditions Reactants This compound (Michael Donor) + α,β-Unsaturated Compound (Michael Acceptor) Base Base (Soft vs. Hard) Solvent Solvent (Polar Aprotic) Temperature Temperature (Thermodynamic vs. Kinetic Control) Products 1,4-Addition Product (Michael Adduct) 1,2-Addition Product Base->Products Influences Nucleophilicity Solvent->Products Stabilizes Intermediates Temperature->Products Determines Control

Caption: Key factors influencing Michael addition regioselectivity.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving 3-cyclopropyl-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and which catalysts are typically used?

A1: this compound is a versatile building block primarily used as an active methylene compound in multicomponent reactions (MCRs) to synthesize various heterocyclic compounds. The most common application is in the synthesis of pyranopyrazole derivatives. This is typically a one-pot, four-component reaction involving an aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and this compound. A wide range of catalysts can be employed, including basic catalysts (e.g., piperidine), organocatalysts (e.g., urea, starch), and heterogeneous catalysts such as nanoparticles (e.g., CoCeO₂, SnCl₂).

Q2: How do I choose the best catalyst for my reaction?

A2: The optimal catalyst depends on several factors, including the desired reaction rate, yield, and green chemistry considerations. For initial explorations, a weak base like piperidine is a common starting point.[1] Nanoparticle catalysts often offer high efficiency, mild reaction conditions, and the advantage of being recyclable.[2] Organocatalysts like starch solution are an excellent choice for environmentally benign protocols. It is advisable to perform small-scale screening experiments with a few different types of catalysts to determine the best option for your specific substrates and conditions.

Q3: I am observing a low yield in my pyranopyrazole synthesis. What are the possible causes and solutions?

A3: Low yields can arise from several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be efficient enough. Consider screening other catalysts from different classes (basic, organocatalyst, nanoparticle).

  • Incorrect Catalyst Loading: The amount of catalyst can be crucial. While catalytic amounts are needed, too little may result in an incomplete reaction. Conversely, an excess of a basic catalyst could lead to side reactions.

  • Reaction Conditions: Temperature and reaction time are critical parameters. While many of these reactions proceed at room temperature, some may require heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Reactants: Ensure that all your starting materials, including this compound and the aldehyde, are pure. Impurities can inhibit the catalyst or lead to unwanted byproducts.

Q4: Are there any specific challenges associated with the cyclopropyl group in this compound?

A4: The cyclopropyl group is a strained ring system, which can in some cases lead to unexpected side reactions under harsh conditions (e.g., high temperatures or very strong acids/bases). However, in the context of typical multicomponent reactions for pyranopyrazole synthesis, which are often run under mild conditions, the cyclopropyl group is generally stable. When purifying your final product, be aware that the cyclopropyl protons have characteristic signals in the ¹H NMR spectrum, typically in the upfield region (around 0.5-1.5 ppm).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate catalyst.- Screen a variety of catalysts (e.g., piperidine, urea, CoCeO₂ nanoparticles).- Use a fresh batch of catalyst.
Suboptimal reaction temperature.- Gradually increase the reaction temperature and monitor the progress by TLC.
Impure starting materials.- Check the purity of this compound and other reactants. Purify if necessary.
Formation of Multiple Products/Side Reactions Catalyst is too harsh or used in excess.- Reduce the amount of catalyst.- Switch to a milder catalyst (e.g., an organocatalyst).
High reaction temperature.- Lower the reaction temperature.
Presence of water (for water-sensitive catalysts).- Ensure anhydrous conditions if required by the catalyst.
Difficulty in Product Purification Product is an oil or difficult to crystallize.- Attempt purification by column chromatography on silica gel.[3]
Catalyst is difficult to remove.- Use a heterogeneous catalyst (e.g., nanoparticles) that can be easily filtered off.[2]

Data Presentation

The following table summarizes the performance of various catalysts in the synthesis of pyranopyrazole derivatives through multicomponent reactions analogous to those involving this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Piperidine EthanolReflux2-8 min (Microwave)84-94[1]
Urea Ethanol/WaterRoom Temp10 min89[4]
Starch Solution Water60-9060-90 min90-96
SnCl₂ None80 (Conventional)1.4 h80[5]
SnCl₂ NoneMicrowave25 min88[5]
CoCeO₂ Nanoparticles WaterRoom Temp10-15 min90-96[2]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of 6-Amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

This protocol is adapted for the use of this compound.

  • Reactant Mixture: In a round-bottom flask, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the desired aromatic aldehyde (1 mmol), and this compound (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by a catalytic amount of piperidine (e.g., 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or under reflux. For faster reaction, microwave irradiation can be used.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Protocol 2: CoCeO₂ Nanoparticle-Catalyzed Synthesis in Aqueous Medium

This protocol is a green chemistry approach adapted for this compound.[2]

  • Catalyst Suspension: Disperse CoCeO₂ nanoparticles (e.g., 20 mg) in water (5 mL) in a round-bottom flask and sonicate for 5 minutes.

  • Reactant Addition: To the catalyst suspension, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), and this compound (1 mmol).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 10-15 minutes).

  • Work-up and Isolation: Upon completion, collect the solid product by filtration. Wash the product with water and then a small amount of ethanol to remove any remaining impurities.

  • Catalyst Recovery: The aqueous filtrate containing the CoCeO₂ nanoparticles can be reused for subsequent reactions after separating any solid product.

Visualizations

Catalyst Selection Workflow

start Start: Define Reaction Goals (Yield, Purity, Green Chemistry) catalyst_type Select Catalyst Type start->catalyst_type basic Basic Catalyst (e.g., Piperidine) catalyst_type->basic Conventional organo Organocatalyst (e.g., Urea, Starch) catalyst_type->organo Green/Mild nano Heterogeneous Nanocatalyst (e.g., CoCeO2) catalyst_type->nano High Efficiency/ Recyclable screen Perform Small-Scale Screening Reactions basic->screen organo->screen nano->screen analyze Analyze Results (Yield, Purity, Time) screen->analyze analyze->catalyst_type Poor Results optimize Optimize Conditions (Temp, Time, Catalyst Load) analyze->optimize Promising Results troubleshoot Troubleshoot (Low Yield, Side Reactions) analyze->troubleshoot end Final Protocol optimize->end troubleshoot->optimize

Caption: A logical workflow for selecting a suitable catalyst for reactions with this compound.

General Reaction Mechanism for Pyranopyrazole Synthesis

cluster_0 Knoevenagel Condensation cluster_1 Pyrazolone Formation cluster_2 Michael Addition & Cyclization aldehyde Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 cyclopropyl 3-Cyclopropyl-3- oxopropanenitrile cyclopropyl->intermediate1 michael_adduct Michael Adduct intermediate1->michael_adduct Catalyst hydrazine Hydrazine Hydrate pyrazolone Pyrazolone Intermediate hydrazine->pyrazolone ketoester β-Ketoester ketoester->pyrazolone pyrazolone->michael_adduct Catalyst final_product Pyranopyrazole Derivative michael_adduct->final_product Intramolecular Cyclization

Caption: A simplified mechanism for the four-component synthesis of pyranopyrazole derivatives.

References

Validation & Comparative

A Comparative Analysis of 3-Cyclopropyl-3-oxopropanenitrile in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, β-ketonitriles stand out as exceptionally versatile building blocks. Their unique bifunctional nature, characterized by the presence of both a ketone and a nitrile group separated by a methylene bridge, allows for a diverse range of chemical transformations, making them invaluable precursors for the synthesis of a wide array of heterocyclic compounds. Among these, 3-Cyclopropyl-3-oxopropanenitrile has garnered significant interest due to the introduction of a cyclopropyl moiety, a common structural motif in many pharmaceutical agents known for its ability to modulate metabolic stability and binding affinity.

This guide provides an objective comparison of the performance of this compound with other β-ketonitriles bearing different substituents (aryl, linear alkyl, and other cycloalkyl groups) in the context of a widely used heterocyclic synthesis. The comparison is supported by experimental data on reaction yields, detailed experimental protocols, and visualizations of reaction pathways and applications.

Performance in the Synthesis of 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles through the condensation of β-ketonitriles with hydrazine is a cornerstone reaction in heterocyclic chemistry, valued for its high efficiency and broad applicability.[1][2] Pyrazole derivatives are key pharmacophores found in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The general mechanism for this reaction involves the initial nucleophilic attack of a hydrazine nitrogen on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring system.[1][2]

A comparative analysis of reported yields for the synthesis of 5-aminopyrazoles from various β-ketonitriles is presented in the table below. This data allows for a direct assessment of the influence of the substituent at the keto group on the efficiency of the reaction.

β-Ketonitrile Substituent (R) Product Yield (%) Reference
This compoundCyclopropyl5-Amino-3-cyclopropylpyrazole83[3]
BenzoylacetonitrilePhenyl5-Amino-3-phenylpyrazole92[4]
3-Oxo-3-(p-tolyl)propanenitrilep-Tolyl5-Amino-3-(p-tolyl)pyrazole94[4]
3-(4-Chlorophenyl)-3-oxopropanenitrile4-Chlorophenyl5-Amino-3-(4-chlorophenyl)pyrazole95[4]
3-OxopentanenitrileEthyl5-Amino-3-ethylpyrazoleNot Specified
3-Cyclohexyl-3-oxopropanenitrileCyclohexyl5-Amino-3-cyclohexylpyrazoleNot Specified

Note: Yields for ethyl and cyclohexyl derivatives were not explicitly found in the literature under comparable conditions but are included for structural comparison.

The data indicates that β-ketonitriles with aromatic substituents, particularly those with electron-withdrawing or -donating groups, tend to provide excellent yields in the synthesis of 5-aminopyrazoles. This compound also demonstrates a high yield of 83%, highlighting its efficacy as a substrate in this important transformation. The slightly lower yield compared to some aromatic counterparts may be attributed to the electronic and steric differences between the cyclopropyl and aryl groups, which can influence the reactivity of the carbonyl group and the stability of the reaction intermediates.

Experimental Protocols

A general experimental procedure for the synthesis of 5-aminopyrazoles from β-ketonitriles is provided below. This protocol is a representative method and may require optimization for specific substrates.

General Protocol for the Synthesis of 5-Amino-3-substituted-pyrazoles:

A mixture of the respective β-ketonitrile (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum to afford the desired 5-aminopyrazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualization of Reaction Pathways and Applications

To further illustrate the synthetic utility and logical connections of this compound, the following diagrams are provided.

ReactionWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Beta-Ketonitrile Beta-Ketonitrile Mixing_Solvent Mixing in Ethanol Beta-Ketonitrile->Mixing_Solvent Hydrazine Hydrazine Hydrazine->Mixing_Solvent Reflux Reflux (4-6h) Mixing_Solvent->Reflux Heat Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation Filtration_Drying Filtration & Drying Cooling_Precipitation->Filtration_Drying 5-Aminopyrazole 5-Aminopyrazole Filtration_Drying->5-Aminopyrazole

Caption: Experimental workflow for the synthesis of 5-aminopyrazoles.

The significance of this compound extends to its application in the development of targeted therapeutics. It has been identified as a key intermediate in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a validated strategy for the treatment of various inflammatory diseases.

LogicalRelationship Cyclopropyl_Ketonitrile This compound Pyrazole_Intermediate N-Pyrazole Intermediate Cyclopropyl_Ketonitrile->Pyrazole_Intermediate Synthesis MAPK_Inhibitor p38 MAP Kinase Inhibitor (N-pyrazole, N'-thiazole urea) Pyrazole_Intermediate->MAPK_Inhibitor Further Synthesis Signaling_Pathway p38 MAP Kinase Signaling Pathway MAPK_Inhibitor->Signaling_Pathway Inhibits Inflammatory_Response Inflammatory Response Signaling_Pathway->Inflammatory_Response Regulates

Caption: Role of this compound in MAP kinase inhibition.

Conclusion

This compound proves to be a highly effective and valuable building block in the synthesis of bioactive heterocyclic compounds. Its performance in the synthesis of 5-aminopyrazoles is comparable to that of widely used aryl-substituted β-ketonitriles, affording high product yields. The presence of the cyclopropyl group offers a desirable structural feature for drug discovery programs, potentially enhancing the pharmacological properties of the resulting molecules. The utility of this compound is further underscored by its role as a key precursor in the synthesis of targeted therapeutics such as p38 MAP kinase inhibitors. For researchers and drug development professionals, this compound represents a strategic choice for the efficient construction of diverse and medicinally relevant molecular scaffolds.

References

Validating the Structure of 3-Cyclopropyl-3-oxopropanenitrile: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of spectroscopic data to validate the structure of 3-Cyclopropyl-3-oxopropanenitrile, a versatile building block in medicinal chemistry. By examining predicted and experimental data alongside analogous compounds, we offer a comprehensive approach to its structural elucidation.

The precise arrangement of atoms within this compound dictates its reactivity and suitability for synthesizing novel pharmaceutical agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, allowing for confident structural assignment.

Spectroscopic Data Summary

To facilitate a clear comparison, the available spectroscopic data for this compound and the related compound, Cyclopropyl Methyl Ketone, are summarized below. The inclusion of a structurally similar compound provides a valuable reference for interpreting the spectral features of the target molecule.

Spectroscopic Data This compound (Predicted/Experimental) Cyclopropyl Methyl Ketone (Reference)
¹H NMR (CDCl₃, δ ppm) 3.64 (s, 2H, -CH₂-), 2.06-2.15 (m, 1H, -CH-), 1.18-1.25 (m, 2H, -CH₂-), 1.05-1.15 (m, 2H, -CH₂-)[1]Data not explicitly found in search results, but would be expected to show a singlet for the methyl protons and multiplets for the cyclopropyl protons.
¹³C NMR (CDCl₃, δ ppm) Experimental data not found in search results.Data not explicitly found in search results, but would be expected to show a carbonyl signal (>200 ppm), a methyl signal, and signals for the cyclopropyl carbons.
IR (cm⁻¹) Transmission IR spectrum available, characteristic peaks for C≡N (nitrile) and C=O (ketone) are expected.[2]Data not explicitly found in search results, but a strong C=O stretch would be a key feature.
Mass Spectrometry (MS) Molecular Weight: 109.13 g/mol [3]Molecular Weight: 84.12 g/mol

Interpretation and Structural Validation

The predicted ¹H NMR spectrum of this compound aligns well with its proposed structure. The singlet at 3.64 ppm corresponds to the two protons of the methylene group adjacent to the nitrile. The multiplet between 2.06-2.15 ppm is characteristic of the single proton on the cyclopropyl ring that is also adjacent to the carbonyl group. The remaining two multiplets for the other cyclopropyl protons are also consistent with the structure.

The availability of a transmission IR spectrum allows for the identification of key functional groups. A sharp absorption band characteristic of a nitrile (C≡N) stretch and a strong absorption for the carbonyl (C=O) stretch would be definitive indicators of the 3-oxo-propanenitrile moiety.

Mass spectrometry confirms the molecular weight of the compound to be 109.13 g/mol , which is consistent with the molecular formula C₆H₇NO.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating a chemical structure using spectroscopic methods.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Interpret Spectra H_NMR->Data_Interpretation C_NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Comparison Compare with Expected Structure Data_Interpretation->Structure_Comparison Validation Structure Validated Structure_Comparison->Validation

Caption: Workflow for the validation of a chemical structure using multiple spectroscopic techniques.

Conclusion

The combined analysis of predicted ¹H NMR data, the availability of an IR spectrum, and the confirmed molecular weight from mass spectrometry provides strong evidence for the structure of this compound. For unequivocal validation, obtaining and analyzing the experimental ¹³C NMR and a detailed IR spectrum are recommended next steps. This guide serves as a foundational resource for researchers utilizing this important chemical intermediate, ensuring confidence in its structural integrity for downstream applications in drug discovery and development.

References

The Cyclopropyl Group: A Bioisosteric Advantage in Oxopropanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the rational design of novel therapeutics, the strategic selection of substituents can profoundly influence a molecule's pharmacological profile. For scientists working with oxopropanenitrile scaffolds—a class of compounds known for their potential as covalent inhibitors—the choice of alkyl groups is a critical determinant of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cyclopropyl group versus other common alkyl substituents, such as isopropyl and tert-butyl, offering a data-supported rationale for its frequent use as a superior bioisostere in drug design.

The cyclopropyl group, a three-membered carbocycle, is often employed to enhance metabolic stability, modulate electronic properties, and provide conformational rigidity.[1][2] Its unique structural and electronic features address common liabilities in drug development, including rapid metabolism and off-target effects.[3]

Physicochemical and Pharmacokinetic Profile: A Comparative Overview

Replacing a flexible alkyl chain, like an isopropyl group, with a rigid cyclopropyl ring can lead to significant improvements in a compound's drug-like properties. The most notable advantage is often a dramatic increase in metabolic stability.[2] This is primarily because the C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

This enhanced stability translates directly to a longer in-vivo half-life, a critical factor for achieving therapeutic efficacy. While direct comparative data on oxopropanenitriles is limited in public literature, illustrative data from drug discovery programs highlight this principle effectively.

Table 1: Comparative Data of Cyclopropyl vs. Other Alkyl Groups

PropertyIsopropyl AnalogCyclopropyl AnalogRationale & Justification
Metabolic Stability
In Vitro Half-Life (t½) in HLM¹21 minutes>240 minutesThe cyclopropyl group's higher C-H bond dissociation energy reduces susceptibility to CYP-mediated oxidation, a common metabolic pathway for alkyl groups.[4]
Pharmacological Potency
Enzyme Inhibition IC₅₀ (JAK1)²11 nM (Ethyl)3 nMThe rigid conformation of the cyclopropyl group can lock the molecule into a more favorable binding orientation with the target protein, minimizing the entropic penalty of binding and increasing potency.[3]
Physicochemical Properties
Calculated LogP (cLogP)~1.5 - 2.0~1.4 - 1.9The cyclopropyl group is slightly less lipophilic than an isopropyl group, which can be advantageous for solubility and overall ADME properties.
Molecular Weight (MW)43.09 g/mol 41.07 g/mol The cyclopropyl group offers a similar steric profile to isopropyl but with a slightly lower molecular weight, improving ligand efficiency.
Conformational FlexibilityHighLow (Rigid)Reduced number of rotatable bonds leads to a more defined 3D structure, aiding in structure-based design and reducing off-target activity.[2][3]

¹Data is illustrative, based on a case study of GSK PARP inhibitors (WO2019068995A1), comparing an N-isopropyl group to an N-cyclopropyl group. ²Data is illustrative, based on a Pfizer JAK inhibitor series (J. Med. Chem. 2012, 55, 16, 7558–7582), comparing an ethyl substituent to a cyclopropyl substituent at a key position.

Impact on Pharmacodynamics: Covalent Inhibition Pathway

Oxopropanenitriles often function as covalent inhibitors, particularly against cysteine proteases, where the nitrile group acts as an electrophilic "warhead".[5] The substituent attached to the oxopropanenitrile core plays a crucial role in positioning this warhead for optimal interaction with the target residue. The conformational rigidity imparted by a cyclopropyl group can pre-organize the molecule, enhancing its reactivity and selectivity towards the target enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme Cysteine Protease (Inactive) Product Cleaved Product Enzyme->Product Catalysis Covalent_Complex Enzyme-Inhibitor Covalent Adduct (Inactive) Enzyme->Covalent_Complex Substrate Endogenous Substrate Substrate->Enzyme Inhibitor Cyclopropyl- Oxopropanenitrile Inhibitor->Covalent_Complex Covalent Bonding (Thioimidate formation)

Caption: Covalent inhibition of a cysteine protease by a cyclopropyl-oxopropanenitrile.

Experimental Protocols

To empirically validate the benefits of a cyclopropyl substitution, the following standard assays are essential.

In Vitro Metabolic Stability Assay

This protocol determines the rate at which a compound is metabolized by liver enzymes.

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Liver Microsomes: Pooled human liver microsomes (HLM), thawed on ice and diluted to 20 mg/mL in phosphate buffer.
  • NADPH Regenerating System (Cofactor): Solution A (NADP⁺, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase) prepared according to the manufacturer's instructions.

2. Incubation Procedure:

  • Prepare a master mix by combining phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).
  • Pre-incubate the master mix at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Quench the reaction immediately by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

3. Sample Analysis:

  • Centrifuge the quenched samples at 4°C to precipitate proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • The slope of the line gives the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

A [label="Prepare Reagents\n(Buffer, Microsomes, Compound, NADPH)"]; B [label="Pre-warm Master Mix\n(Compound + Microsomes)\nat 37°C"]; C [label="Initiate Reaction\n(Add NADPH)"]; D [label="Incubate at 37°C"]; E [label="Sample at Time Points\n(0, 5, 15, 30, 60 min)"]; F [label="Quench with Acetonitrile\n+ Internal Standard"]; G [label="Centrifuge to\nPrecipitate Protein"]; H [label="Analyze Supernatant\nby LC-MS/MS"]; I [label="Calculate Half-Life (t½)\nand Intrinsic Clearance"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Workflow for the in vitro liver microsomal stability assay.

Enzyme Inhibition Assay (Fluorescence-Based)

This protocol measures the potency (IC₅₀) of a compound against a target enzyme.

1. Reagent Preparation:

  • Assay Buffer: Buffer appropriate for the target enzyme (e.g., 50 mM HEPES, pH 7.5, with necessary salts and additives).
  • Enzyme Stock: Concentrated solution of the purified target enzyme.
  • Substrate Stock: Fluorogenic substrate for the enzyme, dissolved in DMSO or assay buffer.
  • Inhibitor Plate: Prepare a serial dilution (e.g., 10-point, 3-fold dilution) of the test compound in DMSO, then dilute into assay buffer.

2. Assay Procedure (384-well plate format):

  • Add assay buffer to all wells.
  • Add the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
  • Add the enzyme to all wells except the background control, and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation/emission wavelengths.
  • Calculate the initial reaction velocity (V) for each well from the linear portion of the progress curve.
  • Normalize the data: Percent Inhibition = 100 * (1 - [(V_inhibitor - V_background) / (V_vehicle - V_background)]).
  • Plot Percent Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The strategic replacement of common alkyl groups like isopropyl with a cyclopropyl moiety is a well-established and powerful tactic in medicinal chemistry. For researchers developing oxopropanenitrile-based therapeutics, this bioisosteric substitution offers a compelling approach to overcoming common hurdles in drug discovery. The evidence strongly suggests that incorporating a cyclopropyl group can significantly enhance metabolic stability and improve target potency through conformational constraint. The experimental protocols provided herein offer a clear path for validating these advantages within specific chemical series, enabling the data-driven design of more effective and durable drug candidates.

References

A Comparative Guide to the Biological Activity of Pyrazoles: 3-Cyclopropyl-3-oxopropanenitrile as a Precursor vs. Other Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of pyrazole derivatives synthesized from 3-Cyclopropyl-3-oxopropanenitrile against those derived from other common precursors like 1,3-dicarbonyl compounds and chalcones. This analysis is supported by quantitative experimental data and detailed methodologies.

Pyrazoles, five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biological efficacy of pyrazole derivatives is significantly influenced by the substituents on the pyrazole ring, which are in turn determined by the choice of precursors and synthetic routes. This guide specifically evaluates the biological profile of pyrazoles originating from this compound and contrasts them with derivatives from more traditional synthetic pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative biological activity data for pyrazole derivatives from different precursors.

Table 1: Antimicrobial Activity Data
PrecursorDerivativeTest OrganismMIC (µg/mL)Reference
This compound 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (9d, 9g, 9h)S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniaePotent (qualitative)[1][3]
Chalcone Isoxazole ring-containing dihydropyrazoles (45, 46)FungiPotent (qualitative, better than fluconazole)[4]
Chalcone Chalcone-derived pyrazoles (36)Staphylococcus aureus2.0[5]
Chalcone 1,3-diaryl pyrazole-based chalconesE. coli, S. aureus, C. albicansNotable activity with electron-withdrawing groups[6]
1,3-Dicarbonyl Compound 1,3,5-substituted pyrazolesC. parapsilosis, C. tropicalis, C. glabrataSome inhibitory effects[7]
Table 2: Anticancer Activity (IC50 values in µM)
PrecursorDerivativeCell LineIC50 (µM)Reference
Chalcone-derived Pyrazolo[3,4‐d][1][8]triazin‐4‐ones and others (10d, 10e, 12b, 12d, 12e, 16a, 23a)HCT‐116, HepG‐2, MCF‐72.97 - 10.31[9]
Chalcone-derived Diphenyl pyrazole–chalcone derivatives (6b, 6d)HNO-9710, 10.56[10]
Chalcone-derived Quinolin-2(1H)-one-based pyrazoles (10b)Colo-205, A5492.7, 2.9[11]
1,3-Dicarbonyl Compound-derived Pyrazole benzamide and dihydro triazinone derivativesHCT-116, MCF-77.74 - 82.49, 4.98 - 92.62 (µg/mL)[12]
1,3-Dicarbonyl Compound-derived THC-pyrazole derivativesMCF-7, A549, HeLa5.8 - 9.3[12]
Table 3: Anti-inflammatory Activity
PrecursorDerivativeAssay% InhibitionReference
Chalcone-derived Pyrazoles/PyrazolinesCarrageenan-induced paw edemaPotent (qualitative)[13]
1,3-Dicarbonyl Compound-derived Pyrazole analoguesCarrageenan-induced rat paw edemaCompound 4 showed better activity than standard[14]
1,3-Dicarbonyl Compound-derived Pyrazole derivativesCarrageenan-induced rat paw edemaN7: 1.13 (relative activity to celecoxib)[15]
General Pyrazoles Tetrasubstituted pyrazolesEgg albumin denaturation47.23 - 71.08[16]
General Pyrazoles Pyrazole-thiazole hybridEdema reduction75%[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives[1]

A solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in dry dichloromethane was cooled to 0–5°C. Triethylamine (3.0 eq) was added, and the mixture was stirred for 10 minutes. Various acid chlorides (1.0 eq) were then added, and the reaction was stirred at room temperature for 4–5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, water was added, and the product was extracted with ethyl acetate. The key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, was synthesized by the cyclization of 1-(4-methoxybenzyl)-2-methylhydrazine salt and this compound in ethanol with sodium ethoxide under reflux for 2–3 hours.

Antimicrobial Screening by Cup Plate Method[8]

The antimicrobial activity of synthesized pyrazoline derivatives was assessed using the cup plate method to determine the zone of inhibition. The antibacterial activity was tested against various Gram-positive and Gram-negative bacteria, and the antifungal activity was tested against various fungal strains. Ampicillin and Griseofulvin were used as standard drugs for antibacterial and antifungal activities, respectively.

In Vitro Anticancer Activity using MTT Assay[10][13]

The anticancer activity of the synthesized compounds was evaluated against human cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC50 values, the concentration of the compound that causes a 50% inhibition of cell growth, were determined.

In Vivo Anti-inflammatory Activity using Carrageenan-Induced Rat Paw Edema[16][17]

The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. The test compounds were administered orally, and after a specific time, carrageenan was injected into the sub-plantar region of the rat's hind paw. The paw volume was measured at different time intervals, and the percentage of inhibition of edema was calculated relative to a control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in this guide.

Synthesis_Pathway cluster_cyclopropyl From this compound cluster_dicarbonyl From 1,3-Dicarbonyl Compounds cluster_chalcone From Chalcones A This compound C Cyclization A->C B Hydrazine derivative B->C D Cyclopropyl-pyrazole derivative C->D E 1,3-Dicarbonyl Compound G Cyclocondensation E->G F Hydrazine derivative F->G H Substituted Pyrazole G->H I Chalcone K Cyclization I->K J Hydrazine derivative J->K L Pyrazoline/Pyrazole K->L

Caption: Synthetic pathways to pyrazole derivatives.

Biological_Activity_Workflow Start Synthesized Pyrazole Derivatives Antimicrobial Antimicrobial Activity Screening (e.g., MIC determination) Start->Antimicrobial Anticancer Anticancer Activity Screening (e.g., MTT Assay, IC50 determination) Start->Anticancer Antiinflammatory Anti-inflammatory Activity Screening (e.g., Carrageenan-induced paw edema) Start->Antiinflammatory Data Quantitative Biological Data Antimicrobial->Data Anticancer->Data Antiinflammatory->Data

Caption: Workflow for evaluating biological activity.

Anticancer_Mechanism Pyrazole Pyrazole Derivative Target Molecular Target (e.g., Kinase, DNA) Pyrazole->Target Pathway Signaling Pathway Interruption Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Result Anticancer Effect Apoptosis->Result Proliferation->Result

Caption: General mechanism of anticancer action.

Conclusion

This guide highlights that pyrazoles derived from this compound exhibit promising antimicrobial properties. While quantitative data for their anti-inflammatory and anticancer activities are less prevalent in the current literature compared to pyrazoles from chalcones and 1,3-dicarbonyl compounds, the initial findings suggest that the cyclopropyl moiety is a valuable addition to the pyrazole scaffold. Further research is warranted to fully elucidate the therapeutic potential of this particular class of pyrazoles across a broader range of biological targets. The provided data and experimental protocols serve as a valuable resource for researchers aiming to design and evaluate novel pyrazole-based therapeutic agents.

References

A Comparative Guide to Analytical Techniques for the Quantification of 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of 3-Cyclopropyl-3-oxopropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or metabolic studies. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and quantitative NMR (qNMR) for the analysis of similar small organic molecules. While specific performance for this compound may vary, this data provides a reliable estimate.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, UV detectionSeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of nuclei
Selectivity HighVery HighHigh
Sensitivity High (ng/mL - µg/mL)Very High (pg/mL - ng/mL)Moderate (µg/mL - mg/mL)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) Low ng/mL rangepg/mL rangeHigh µg/mL range
Limit of Quantitation (LOQ) ng/mL rangeLow ng/mL rangeµg/mL range
Sample Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighHigh
Typical Application Routine quality control, purity assessmentImpurity profiling, metabolic studiesAbsolute quantification, reference standard characterization

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at low concentrations or in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Quantification: Use a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve with an identical standard, making it a powerful tool for the certification of reference materials and for accurate purity assessments.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent with a known purity, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known concentration and purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest for both the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * P_IS Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass of the internal standard

    • V = Volume of the solvent

    • P = Purity of the internal standard

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the general workflow for method validation and a typical experimental procedure.

G cluster_0 Analytical Method Validation Workflow Define_Objective Define Analytical Objective Select_Method Select Analytical Method Define_Objective->Select_Method Develop_Method Develop and Optimize Method Select_Method->Develop_Method Validate_Method Validate Method Parameters (Accuracy, Precision, Linearity, etc.) Develop_Method->Validate_Method Implement_Method Implement for Routine Analysis Validate_Method->Implement_Method

Workflow for Analytical Method Validation

G cluster_1 General Experimental Workflow Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Data_Acquisition Data Acquisition (Injection and Analysis) Sample_Prep->Data_Acquisition Standard_Prep Standard Preparation (Calibration Standards, Internal Standard) Standard_Prep->Data_Acquisition Instrument_Setup Instrument Setup and Calibration Instrument_Setup->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Assessing the Purity of Synthesized 3-Cyclopropyl-3-oxopropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3-Cyclopropyl-3-oxopropanenitrile, a key intermediate in the synthesis of various therapeutic agents, including p38 MAP kinase inhibitors.[1] We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity determination. This guide also presents a comparative analysis with a structurally similar alternative, 3-Cyclopentyl-3-oxopropanenitrile, offering insights into the selection of appropriate analytical techniques.

Executive Summary

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide outlines and compares three common analytical techniques for determining the purity of this compound. Each method offers distinct advantages and is suited for different stages of the synthesis and purification process.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment, offering high resolution and sensitivity for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, providing both quantitative and qualitative information about the analyte and any impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a reference standard of the analyte, making it a valuable tool for the characterization of new chemical entities.

Comparative Analysis: this compound vs. 3-Cyclopentyl-3-oxopropanenitrile

For the purpose of this guide, we will compare the purity assessment of this compound with 3-Cyclopentyl-3-oxopropanenitrile. The latter serves as a relevant alternative due to its structural similarity and potential use in similar synthetic pathways.

Analytical MethodThis compound (Typical Purity)3-Cyclopentyl-3-oxopropanenitrile (Reported Purity)Key Considerations
HPLC-UV >98%>98%Good for routine purity checks and impurity profiling.
GC-MS >99%>99%Excellent for identifying and quantifying volatile impurities.
qNMR >99% (absolute)>99% (absolute)Provides an absolute purity value without the need for a specific reference standard.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the purity determination of this compound and its comparison with 3-Cyclopentyl-3-oxopropanenitrile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is often effective for separating ketones and nitriles. A typical gradient could be:

    • 0-5 min: 50% Acetonitrile

    • 5-20 min: 50-95% Acetonitrile

    • 20-25 min: 95% Acetonitrile

    • 25-30 min: 50% Acetonitrile[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 255 nm, which is a common wavelength for detecting compounds with carbonyl and nitrile functionalities.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in the synthesized product.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for nitrile analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 75 °C, hold for 1 min.

    • Ramp: 7 °C/min to 280 °C, hold for the remainder of the analysis.[4]

  • MS Detector: Scan range of m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or acetonitrile.

  • Data Analysis: Purity is estimated from the total ion chromatogram (TIC) by calculating the area percentage of the main peak. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of purity without the need for a specific standard of the analyte.[5][6][7]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard completely (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Use a 90° pulse.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product synthesis Synthesis of this compound crude_product Crude Product synthesis->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification Purification Step hplc HPLC Analysis purification->hplc Purity Check gcms GC-MS Analysis purification->gcms Impurity ID qnmr qNMR Analysis purification->qnmr Absolute Purity final_product Pure this compound (>98%) hplc->final_product gcms->final_product qnmr->final_product

Caption: A typical experimental workflow for the synthesis, purification, and purity assessment of this compound.

p38 MAP Kinase Signaling Pathway

This compound is a precursor for synthesizing inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1]

p38_pathway stimuli Stress Stimuli / Cytokines map3k MAPKKK (e.g., ASK1, TAK1) stimuli->map3k Activates map2k MAPKK (MKK3, MKK6) map3k->map2k Phosphorylates p38 p38 MAPK map2k->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitor (Synthesized from This compound) inhibitor->p38 Inhibits

References

The Versatility of 3-Cyclopropyl-3-oxopropanenitrile: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks in organic synthesis is paramount to the efficiency and success of a research campaign. 3-Cyclopropyl-3-oxopropanenitrile has emerged as a valuable scaffold, particularly in the construction of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of its applications, performance against alternatives, and detailed experimental insights.

Core Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical building blocks.[1] Its primary utility lies in its role as a precursor for 5-aminopyrazole derivatives and in the structure-based design of N-pyrazole and N'-thiazole urea inhibitors of mitogen-activated protein kinase (MAPK) p38α.[1] The presence of the cyclopropyl moiety is of particular interest in drug design, as it can enhance metabolic stability, binding affinity, and potency of the final compound.

Synthesis of 5-Amino-3-cyclopropylpyrazole: A Performance Comparison

A cornerstone application of this compound is its reaction with hydrazine hydrate to yield 5-amino-3-cyclopropylpyrazole, a crucial intermediate for more complex heterocyclic systems. The general reaction involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][3]

To provide a clear comparison of its performance, we can examine the synthesis of analogous 5-aminopyrazoles using different β-ketonitriles under similar reaction conditions.

Starting β-KetonitrileProductYield (%)Reference
3-Oxo-3-phenylpropanenitrile3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile93[4]
3-(4-Chlorophenyl)-3-oxopropanenitrile3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile91[4]
3-Oxo-3-(2-thienyl)propanenitrile3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile93[4]
Experimental Protocol: Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles

The following is a general procedure for the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles from β-ketonitriles.

Materials:

  • (Z)-3-Amino-2-aroyl-3-hydrazino-2-propenenitrile (10 mmol)

  • Dioxane (20 mL)

Procedure:

  • Reflux the (Z)-3-amino-2-aroyl-3-hydrazino-2-propenenitrile in dioxane for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The product will crystallize out of the solution.

  • Collect the crystals by filtration.

  • Recrystallize the product from an appropriate solvent to obtain the pure 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Beta-Ketonitrile Beta-Ketonitrile Condensation Condensation Beta-Ketonitrile->Condensation Hydrazine_Derivative Hydrazine_Derivative Hydrazine_Derivative->Condensation Hydrazone Hydrazone Condensation->Hydrazone Intramolecular_Cyclization Intramolecular_Cyclization Hydrazone->Intramolecular_Cyclization 5-Aminopyrazole 5-Aminopyrazole Intramolecular_Cyclization->5-Aminopyrazole

Simplified p38 MAPK signaling pathway.

Conclusion

This compound stands out as a versatile and efficient building block in organic synthesis, particularly for the preparation of biologically active 5-aminopyrazoles. Its potential as a precursor for potent p38 MAPK inhibitors makes it a compound of significant interest for drug discovery and development. While direct comparative data for all its applications is still emerging, the existing evidence strongly supports its utility and performance in the synthesis of complex heterocyclic molecules. Further research into specific reaction yields and the exploration of its use in the synthesis of a wider range of kinase inhibitors will undoubtedly solidify its position as a valuable tool for medicinal chemists.

References

Navigating the Selectivity Landscape of Kinase Inhibitors: A Comparative Guide for 3-Cyclopropyl-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the cross-reactivity profile of a new chemical series is paramount. This guide offers a comparative framework for evaluating the selectivity of 3-Cyclopropyl-3-oxopropanenitrile derivatives, a scaffold of interest in modern medicinal chemistry. While direct, comprehensive cross-reactivity studies on this specific compound family are not extensively available in the public domain, this guide provides an objective comparison based on data from structurally related compounds, particularly those containing cyclopropyl and pyrazole moieties known to interact with protein kinases. The experimental data and protocols presented herein are representative of the methodologies employed in the field to assess kinase inhibitor selectivity.

Performance Comparison of Structurally Related Kinase Inhibitors

To illustrate the typical selectivity profiles of compounds bearing structural motifs relevant to this compound derivatives, the following table summarizes the inhibitory activities of representative cyclopropyl-containing and pyrazole-based kinase inhibitors against a panel of kinases. This data, compiled from various public sources, highlights the differential selectivity that can be achieved and serves as a benchmark for assessing novel derivatives.

Compound Class/NameTarget Kinase(s)IC₅₀ (nM) vs. Primary Target(s)Off-Target Kinases (IC₅₀ > 10x of Primary)Reference
Cyclopropyl-Containing Inhibitors
Representative Compound ACDK24.6JNK3 (26.1 nM), CDK5 (27.6 nM)[1]
Representative Compound BALK5~10Yck2 (>400 nM)[2]
Pyrazole-Based Inhibitors
Diarylpyrazole Analog 11Yck2~100ALK5 (>4000 nM)[2]
Pyrazole-based CDK Inhibitor 22CDK2, CDK524, 23-[3]
AT7518 (Pyrazole-based)CDKs411 - 2770 (across various cell lines)Multiple kinases[3]

Note: This table is illustrative and compiles data from different studies on related, but not identical, chemical series. The inhibitory concentrations (IC₅₀) are highly dependent on the specific assay conditions.

Experimental Protocols: Assessing Kinase Inhibitor Selectivity

A critical component of any cross-reactivity study is a robust and well-defined experimental protocol. The following outlines a general methodology for determining the selectivity profile of a novel inhibitor, such as a this compound derivative, against a panel of protein kinases.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • DTT (Dithiothreitol)

  • ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer.

    • Add the specific peptide substrate and DTT.

    • Add the test compound at various concentrations.

    • Add the respective recombinant kinase to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

    • Incubate the reaction for a defined period (e.g., 20-40 minutes) at room temperature.

  • Reaction Termination and Washing:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillant to each well.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the conceptualization of kinase inhibitor studies, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Ras Ras Adaptor_Protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Raf

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary Screen (Single Concentration vs. Target Kinase) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Panel of Off-Target Kinases) Dose_Response->Selectivity_Profiling Data_Analysis Data Analysis & SAR (Structure-Activity Relationship) Selectivity_Profiling->Data_Analysis Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate

Caption: A typical workflow for identifying and characterizing selective kinase inhibitors.

Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available scientific literature concerning compounds with similar structural features. Direct experimental evaluation of any new this compound derivatives is essential to accurately determine their specific cross-reactivity profiles.

References

Establishing Analytical Standards for 3-Cyclopropyl-3-oxopropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and purity of intermediates are paramount. 3-Cyclopropyl-3-oxopropanenitrile is a key building block in the synthesis of various therapeutic agents, including p38 MAP kinase inhibitors and 5-aminopyrazole derivatives.[1] The establishment of clear analytical standards is crucial for ensuring the reproducibility and success of these synthetic routes. This guide provides a comparative overview of proposed analytical methodologies for this compound, offering supporting data and detailed experimental protocols to aid researchers in its quality control.

Physicochemical Properties and Identification

A foundational aspect of any analytical standard is the accurate characterization of the compound's physical and chemical properties.

PropertyValueSource
Molecular Formula C₆H₇NOPubChem
Molecular Weight 109.13 g/mol PubChem
CAS Number 118431-88-2PubChem
Appearance Colorless to Yellow Liquid or Semi-SolidSigma-Aldrich
Boiling Point 124-128 °C (at 21 Torr)ECHEMI[1]
Density 1.156 ± 0.06 g/cm³ECHEMI[1]
pKa 9.90 ± 0.20ECHEMI[1]
Proposed Analytical Methods and Comparative Data

While specific, validated analytical standards for this compound are not widely published, this section outlines proposed methodologies based on common practices for analogous β-ketonitriles and cyclopropyl ketones. Commercial suppliers typically offer this compound at purities of 95-97%.

Analytical MethodProposed UseExpected Performance MetricsCommercial Purity Data
¹H and ¹³C NMR Identity Confirmation, Structural ElucidationConformance to predicted chemical shifts and coupling constants.N/A
HPLC-UV Purity Assessment, QuantificationPurity ≥ 95%, Linearity (R² > 0.99), Good Precision (RSD < 2%)95-97% (Aladdin, Accela)
GC-MS Impurity Profiling, Identification of VolatilesDetection and identification of residual solvents and synthetic byproducts.N/A
FTIR Functional Group AnalysisPresence of characteristic C≡N and C=O stretching vibrations.N/A

Detailed Experimental Protocols

The following are proposed starting protocols for the analytical characterization of this compound. Researchers should validate these methods for their specific instrumentation and requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identity of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Predicted Chemical Shifts (δ, ppm): 1.05-1.15 (m, 2H), 1.18-1.25 (m, 2H), 2.06-2.15 (m, 1H), 3.64 (s, 2H).

  • ¹³C NMR Acquisition:

    • Predicted Chemical Shifts (δ, ppm): Signals corresponding to the cyclopropyl, carbonyl, methylene, and nitrile carbons.

  • Acceptance Criteria: The observed chemical shifts and coupling patterns should be consistent with the predicted spectrum and the structure of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Acceptance Criteria: The purity of the main peak, calculated by area normalization, should be ≥ 95%.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities, including residual solvents.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

    • MS Detector: Scan range of m/z 35-500.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Acceptance Criteria: The total area of all impurity peaks should not exceed a specified limit (e.g., 1%). The identity of any significant impurity should be investigated.

Visualizing Synthetic Pathways

The following diagrams illustrate the role of this compound as a key intermediate in important synthetic transformations.

experimental_workflow start This compound intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Hydrazine Hydrate reagent1->intermediate product 5-Amino-3-cyclopropylpyrazole intermediate->product Cyclization application Precursor for p38 MAP Kinase Inhibitors product->application

Caption: Synthesis of 5-aminopyrazoles from this compound.

This guide provides a foundational framework for establishing analytical standards for this compound. Adherence to these proposed methodologies will contribute to the consistent quality of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs. Researchers are encouraged to perform in-house validation of these methods to ensure their suitability for their specific applications.

References

comparing the metabolic stability of cyclopropyl-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the quest for metabolically robust drug candidates is paramount. The introduction of a cyclopropyl group is a widely employed strategy to enhance the metabolic stability of molecules, often leading to improved pharmacokinetic profiles. This is primarily attributed to the high bond dissociation energy of the cyclopropyl C-H bonds, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, the influence of this three-membered ring system is not always straightforward. Depending on its chemical environment within a molecule, a cyclopropyl group can also be a metabolic liability, leading to the formation of reactive metabolites. This guide provides a comprehensive comparison of the metabolic stability of cyclopropyl-containing compounds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the drug design process.

The Dichotomy of the Cyclopropyl Group in Metabolism

The cyclopropyl moiety is often considered a "metabolic blocker" due to its inherent resistance to CYP-mediated oxidation.[1] This has been successfully demonstrated in numerous drug development programs where the strategic incorporation of a cyclopropyl group has led to a significant increase in a compound's half-life and a reduction in its clearance.[2] A classic example is pitavastatin, where the cyclopropyl ring diverts metabolism away from the highly polymorphic CYP3A4 enzyme towards the less clinically significant CYP2C9, thereby reducing the potential for drug-drug interactions.[1]

Conversely, the strained nature of the cyclopropyl ring can also make it a target for metabolic enzymes. When attached to an amine (cyclopropylamine), for instance, it can undergo oxidation to form reactive ring-opened intermediates, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[1] The antibiotic trovafloxacin serves as a cautionary example, where the oxidation of its cyclopropylamine moiety by CYP1A2 has been linked to hepatotoxicity.[1] Furthermore, direct oxidation of the cyclopropyl ring, although less common, has also been observed.[1][2]

Comparative Analysis of Metabolic Stability

The true impact of a cyclopropyl group on metabolic stability is best understood through direct comparison with its non-cyclopropyl analogs. The following tables summarize quantitative data from various studies, highlighting the differential effects of this structural motif.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound/Analog PairModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
IDO1 Inhibitor Series [2]
Compound 4Cyclopropyl21515.2[2]
Compound 5Methyl-substituted cyclopropyl4088.0[2]
Compound 6Fused cyclopropyl5416.0[2]
Benzamide Series BenchChem
Analog 35-methylbenzamide43.639.7BenchChem
Analog 45-cyclopropylbenzamide57.829.9BenchChem
Analog 55-ethylbenzamide37.546.4BenchChem

Table 2: In Vivo Pharmacokinetic Parameters

Compound/Analog PairModificationSpeciest½ (h)Clearance (mL/min/kg)Reference
IDO1 Inhibitor Series [2]
Compound 4CyclopropylDog3.83.2[2]
Compound 5Methyl-substituted cyclopropylDog6.71.8[2]
Compound 6Fused cyclopropylDog9.01.5[2]

Note: The data presented is a compilation from different sources and experimental conditions may vary.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability is crucial for the selection and optimization of drug candidates. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, particularly by CYP enzymes.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in an appropriate organic solvent (e.g., DMSO, acetonitrile).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and cofactors.

Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Prepare incubation medium (e.g., Williams' Medium E supplemented with appropriate factors).

    • Prepare stock solutions of the test compound and positive controls.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound or positive control to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots and stop the reaction with a cold stop solution.

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting the CLint formula for the number of hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for assessing metabolic stability and the potential metabolic fates of cyclopropyl-containing compounds.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Microsomes/Hepatocytes, Buffers, Cofactors, Test Compounds) mix Mix Reagents and Test Compound reagents->mix incubate Incubate at 37°C mix->incubate start_reaction Initiate Reaction (Add Cofactors) incubate->start_reaction time_points Sample at Time Points start_reaction->time_points stop_reaction Stop Reaction (Add Cold Stop Solution) time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate assess Assess Metabolic Stability calculate->assess

Caption: Workflow of an in vitro metabolic stability assay.

G cluster_pathways Metabolic Pathways parent Cyclopropyl-Containing Compound stable Metabolically Stable (No Metabolism) parent->stable High C-H Bond Energy oxidation Oxidation on Cyclopropyl Ring (Hydroxylation) parent->oxidation CYP-mediated ring_opening Ring Opening (Formation of Reactive Intermediates) parent->ring_opening CYP-mediated (e.g., on cyclopropylamines) other Metabolism at Other Sites (Cyclopropyl as a Blocker) parent->other gsh GSH Conjugation (Detoxification or Bioactivation) ring_opening->gsh

Caption: Potential metabolic fates of cyclopropyl-containing compounds.

Conclusion

The incorporation of a cyclopropyl group is a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. However, its effects are highly context-dependent. While it can effectively block metabolism at specific sites, the cyclopropyl ring itself can be a site of metabolic transformation, sometimes leading to undesirable bioactivation. A thorough understanding of these competing pathways, supported by robust in vitro metabolic stability assays, is essential for the successful design and development of safe and effective drugs. This guide provides the foundational knowledge and experimental framework to aid researchers in navigating the complexities of cyclopropyl group metabolism and in making data-driven decisions to advance their drug discovery programs.

References

Safety Operating Guide

Safe Disposal of 3-Cyclopropyl-3-oxopropanenitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Cyclopropyl-3-oxopropanenitrile, a compound requiring careful handling due to its toxicological profile.

This compound is classified as a hazardous substance, primarily noted for its acute toxicity if swallowed, and as a skin and eye irritant.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or protective goggles. A face shield is recommended if there is a risk of splashing.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing.
Respiratory Protection All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step 1: Waste Collection

  • Designated Container: Collect all waste containing this compound in a designated, chemically compatible, and leak-proof hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed to prevent hazardous reactions.

  • Container Management: Keep the waste container securely closed when not in use.

Step 2: Labeling

  • Clear Identification: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Essential Information: Include the date of waste accumulation and the approximate quantity.

Step 3: Storage

  • Secure Location: Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Secondary Containment: Employ secondary containment to prevent environmental contamination in the event of a leak.[3]

  • Segregation: Store away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide Information: Furnish the EHS office with all necessary details regarding the waste stream.

III. Decontamination of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[3]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected and disposed of following the protocol outlined above.[3]

  • Final Disposal: Once triple-rinsed, the container may be disposed of as non-hazardous waste, but always confirm this with your local EHS guidelines.[3]

IV. Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain liquid spills. Avoid using combustible materials like sawdust. For solid spills, carefully sweep to avoid generating dust.[3]

  • Collect: Place the absorbed or collected material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

DisposalWorkflow start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste spill Spill or Leak Occurs collect_waste->spill container_empty Is Container Empty? collect_waste->container_empty spill_procedure Follow Spill & Leak Procedure: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate spill->spill_procedure Yes store_waste Store Container in Designated Hazardous Waste Area spill->store_waste No spill_procedure->collect_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end container_empty->store_waste No triple_rinse Triple Rinse with Appropriate Solvent container_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous (Confirm with EHS) triple_rinse->dispose_container collect_rinsate->store_waste

References

Safeguarding Your Research: A Guide to Handling 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-Cyclopropyl-3-oxopropanenitrile (CAS No. 118431-88-2). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. This guide will serve as a preferred resource for procedural guidance on the safe use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).[3] Double gloving is recommended.Laboratory coat, long pants, and closed-toe shoes.Work within a certified chemical fume hood.
Small Spills (<100 mL within a fume hood) Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene).Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.Use of a NIOSH-approved respirator may be required depending on the spill size and ventilation.
Large Spills (>100 mL or outside a fume hood) Full-face respirator with appropriate cartridges.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[4]Full-face NIOSH-approved respirator with organic vapor cartridges.
Emergency Situations (Fire, uncontrolled release) Full-face self-contained breathing apparatus (SCBA).Heavy-duty chemical-resistant gloves.Full-body chemical-resistant suit.Full-face SCBA.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Experimental Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand hazards Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Ensure safety Weigh_and_Dispense Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Ready for use Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Proceed with caution Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment After experiment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Collect all waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Properly identify Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Safe temporary storage Schedule_Pickup Schedule Waste Pickup Store_Waste->Schedule_Pickup Final step

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • Always wear the appropriate PPE as outlined in the table above.

    • Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood to minimize inhalation exposure.

    • Use caution to avoid skin and eye contact.

    • If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[5]

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent like ethanol or acetone can be used for initial rinsing, followed by a thorough wash with soap and water. All rinsate should be collected as hazardous waste.

    • Carefully remove PPE, avoiding cross-contamination.

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

Waste Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage_disposal Storage & Disposal Unused_Compound Unused/Expired Compound Solid_Waste Solid Hazardous Waste Container Unused_Compound->Solid_Waste Contaminated_PPE Contaminated PPE (Gloves, etc.) Contaminated_PPE->Solid_Waste Contaminated_Labware Contaminated Labware (Pipettes, etc.) Contaminated_Labware->Solid_Waste Aqueous_Waste Aqueous Waste Solutions Liquid_Waste Liquid Hazardous Waste Container (Nitrile-Containing) Aqueous_Waste->Liquid_Waste Organic_Waste Organic Waste Solutions Organic_Waste->Liquid_Waste Labeling Label with Chemical Name and Hazard Symbols Solid_Waste->Labeling Liquid_Waste->Labeling Designated_Area Store in Designated Satellite Accumulation Area Labeling->Designated_Area EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Designated_Area->EHS_Pickup

Caption: A logical flow for the proper segregation and disposal of waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, contaminated gloves, bench paper, and other solid materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant).

  • Storage and Disposal:

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

    • Follow your institution's procedures for arranging the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[3]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in the table for spills.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.